3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid
Description
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Properties
IUPAC Name |
[3-amino-2-(trifluoromethyl)pyridin-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF3N2O2/c8-6(9,10)5-4(11)3(7(13)14)1-2-12-5/h1-2,13-14H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYPERPSLINTMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)C(F)(F)F)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Safety and Handling of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid
For researchers, scientists, and drug development professionals, the integration of novel building blocks into synthesis workflows is a cornerstone of innovation. 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid is one such compound, offering a unique combination of a pyridine core, an amino group, a trifluoromethyl moiety, and a versatile boronic acid handle. This trifecta of functional groups makes it a valuable reagent in the development of new pharmaceutical and agrochemical agents.[1][2][3] However, its safe and effective use necessitates a thorough understanding of its properties and potential hazards.
This guide provides a comprehensive overview of the safety and handling of this compound, moving beyond a simple recitation of procedures to explain the scientific rationale behind each recommendation. Our aim is to empower researchers to work confidently and safely with this promising, yet reactive, molecule.
Hazard Identification and Risk Assessment
The primary hazards are associated with:
-
The Aminopyridine Moiety: Aminopyridines as a class of compounds can be toxic if ingested, inhaled, or absorbed through the skin.[4][5] They can cause a range of neurological effects, including headaches, dizziness, and in severe cases, convulsions.[5][6]
-
The Boronic Acid Group: Boronic acids and their derivatives can be irritating to the skin, eyes, and respiratory system.[7][8] Some boronic acid derivatives have been shown to have reproductive toxicity.[9]
-
The Trifluoromethyl Group: While generally increasing the metabolic stability and lipophilicity of a molecule, the strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity and biological interactions of the parent molecule.[10]
A summary of the potential hazards is presented in the table below:
| Hazard Class | Potential Effects | GHS Pictograms | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[4][11][12] | токсичность | P261, P264, P270, P280, P301+P310, P302+P352 |
| Skin Corrosion/Irritation | Causes skin irritation.[4][7][11][12][13] | раздражение | P280, P302+P352, P332+P313 |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[4][7][11][12][13] | раздражение | P280, P305+P351+P338 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[4][11][13] | раздражение | P261, P271, P304+P340, P312 |
| Reproductive Toxicity | May damage fertility or the unborn child (based on data for some boronic acids).[9] | опасность для здоровья | P201, P202, P280, P308+P313 |
Logical Relationship of Hazards:
Caption: Logical relationship between the compound's functional groups and their associated hazards.
Safe Handling and Personal Protective Equipment (PPE)
Given the potential hazards, a stringent set of handling procedures is mandatory. The causality behind these recommendations is to minimize all potential routes of exposure.
Experimental Workflow for Safe Handling:
Caption: Step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Engineering Controls: All work with this compound, including weighing and transfers, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[11] Ensure that an eyewash station and safety shower are readily accessible.[11]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles with side shields or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[11][14]
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves.[14] Inspect gloves before use and dispose of them properly after handling.
-
Body Protection: A standard laboratory coat should be worn.[14] For tasks with a higher risk of splashing, a chemical-resistant apron may be necessary.
-
Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
-
-
General Hygiene Practices:
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and prevent the formation of hazardous degradation products.
-
Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13][15] Some suppliers recommend refrigeration (2-8°C) for long-term storage.[16] Storing under an inert atmosphere, such as argon, can also be beneficial, especially for long-term storage, to prevent potential degradation.[16]
-
Incompatible Materials: Store away from strong oxidizing agents and strong bases.[15] Contact with these materials could lead to vigorous and potentially hazardous reactions.
Disposal Considerations
The disposal of this compound and its waste must be handled with care to protect the environment and comply with regulations.
-
Waste Classification: This compound should be treated as hazardous waste.
-
Disposal Method:
-
Small Quantities: For small residual amounts, it may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[9]
-
Bulk Quantities: For larger quantities or unused product, it should be disposed of as hazardous waste through a licensed disposal company.[8][9] Do not dispose of it down the drain or in general waste.[17]
-
Contaminated Containers: Empty containers should be triple-rinsed with an appropriate solvent and the rinsate collected for disposal as hazardous waste. The container can then be disposed of as regular waste, depending on local regulations.
-
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][11] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][7][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][7][11] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4][11] |
References
-
Pipzine Chemicals. (2026, January 23). 3-Amino-2-fluoro-4-(trifluoromethyl)pyridine. Retrieved from [Link]
-
ECP Labchem. (n.d.). Boric acid AR Granular Safety Data Sheet. Retrieved from [Link]
-
Muzalevskiy, V. M., et al. (2026, January 26). Regio- and Stereoselective Synthesis of CF3-Containing 1,2- and 1,1-Diarylethenes. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help!. Retrieved from [Link]
-
PubMed Central. (2012, July 11). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Retrieved from [Link]
-
Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
Sources
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- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lobachemie.com [lobachemie.com]
- 5. epa.gov [epa.gov]
- 6. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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discovery and history of trifluoromethylpyridine boronic acids
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Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic Acid
Introduction: The Strategic Importance of 3-Amino-2-(trifluoromethyl)pyridine Derivatives
The 3-amino-2-(trifluoromethyl)pyridine scaffold is a privileged motif in modern medicinal chemistry and drug discovery. The unique combination of the basic amino group, the strongly electron-withdrawing trifluoromethyl group, and the pyridine core imparts distinct physicochemical properties to molecules, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the synthesis of complex biaryl and heteroaryl structures, making the efficient coupling of building blocks like 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid a critical endeavor for the rapid generation of novel pharmaceutical candidates.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of palladium catalysts for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. We will delve into the mechanistic rationale behind experimental choices, present detailed protocols, and offer troubleshooting strategies to overcome common challenges associated with this specific substrate.
Mechanistic Considerations and Challenges
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The three key steps are oxidative addition, transmetalation, and reductive elimination.[2] However, the specific electronic and steric characteristics of this compound present unique challenges that must be addressed for successful coupling.
-
Electronic Effects: The pyridine ring is inherently electron-deficient. The presence of a strongly electron-withdrawing trifluoromethyl group further reduces the electron density of the aromatic system. This can impact both the oxidative addition and reductive elimination steps of the catalytic cycle.[2]
-
Coordination Effects: The substrate contains two potential coordination sites for the palladium catalyst: the pyridine nitrogen and the amino group. Unproductive binding of the catalyst to these sites can lead to catalyst inhibition and lower reaction efficiency.
-
Protodeboronation: Electron-deficient boronic acids are often susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of the corresponding des-borylated pyridine and a reduction in the yield of the desired coupled product.[3]
To overcome these challenges, careful selection of the palladium catalyst, ligand, base, and solvent system is crucial.
Selecting the Optimal Catalytic System
The choice of the palladium catalyst and its associated ligand is the most critical factor in achieving a successful Suzuki-Miyaura coupling with this compound.
Palladium Precatalysts
A variety of palladium(0) and palladium(II) precatalysts can be employed. Common and effective choices include:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A versatile and widely used catalyst, though it can sometimes be sluggish with challenging substrates.
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common Pd(0) source that requires the addition of a supporting ligand.
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): An air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. It is often effective for a broad range of substrates.
Ligands: The Key to Success
The ligand plays a pivotal role in stabilizing the palladium center, promoting the desired catalytic steps, and preventing catalyst deactivation. For electron-deficient and potentially coordinating substrates like this compound, electron-rich and sterically hindered phosphine ligands are generally preferred. These ligands can facilitate oxidative addition and reductive elimination while discouraging unproductive coordination.
| Ligand Class | Examples | Rationale for Use |
| Buchwald-type Ligands | SPhos, XPhos, RuPhos | Electron-rich and bulky biaryl phosphines that are highly effective for coupling challenging substrates. They can accelerate the rate-limiting steps of the catalytic cycle. |
| Ferrocenyl Ligands | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Provides a good balance of electron-donating ability and steric bulk. The resulting catalyst is often robust and efficient. |
| Other Phosphine Ligands | P(t-Bu)₃ (Tri-tert-butylphosphine) | A highly electron-donating and sterically demanding ligand that can be effective for difficult couplings. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific coupling partners.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the coupling of this compound with an aryl or heteroaryl bromide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
In a separate vial, prepare the catalyst system by mixing the palladium precatalyst (e.g., 1-5 mol% Pd) and the ligand (e.g., 1.1-1.5 equivalents relative to Pd).
-
Add the catalyst mixture to the reaction vessel.
-
Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Optimizing Reaction Conditions
The following table provides a hypothetical optimization study for the coupling of this compound with 4-bromoanisole. This data is illustrative and serves as a guide for experimental design.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 45 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4.4) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 8 | 78 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4.4) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 6 | 92 |
| 4 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 10 | 65 |
| 5 | Pd₂(dba)₃ (2) | XPhos (4.4) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 6 | 90 |
| 6 | Pd₂(dba)₃ (2) | SPhos (4.4) | Cs₂CO₃ | Toluene/H₂O (4:1) | 110 | 6 | 85 |
Troubleshooting Common Issues
-
Low Yield:
-
Catalyst Inactivity: Ensure the use of a high-quality palladium precatalyst and an appropriate ligand. Consider screening different ligands.
-
Protodeboronation: Use anhydrous solvents and ensure the inert atmosphere is maintained. Using a stronger, non-nucleophilic base like Cs₂CO₃ can sometimes suppress this side reaction.
-
Incomplete Reaction: Increase the reaction temperature or time. Ensure efficient stirring.
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This can occur at higher temperatures. Reducing the temperature or catalyst loading may help.
-
Dehalogenation of the Aryl Halide: This can be a competing pathway. Optimizing the ligand and base can minimize this.
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful transformation for the synthesis of valuable pharmaceutical intermediates. While the substrate presents some challenges due to its electronic and coordinating properties, these can be effectively overcome through the judicious selection of a palladium catalyst system featuring an electron-rich, sterically hindered phosphine ligand, and the optimization of reaction conditions. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this important synthetic methodology.
References
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Chloropyridine-3-boronic Acid.
- Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(31), 10254–10255.
- Chen, G., et al. (2014). Palladium-Catalyzed Trifluoromethylthiolation of Aryl C–H Bonds. Organic Letters, 16(19), 5084–5087.
- Fujikawa, H., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-111.
- Green, M., et al. (2020). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- He, Z., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(41), 12265-12271.
- Heravi, M. M., et al. (2021). Aminative Suzuki–Miyaura coupling. Science, 371(6532), eabf8530.
- The Journal of Organic Chemistry Ahead of Print. (2026). The Journal of Organic Chemistry.
- Wang, F., et al. (2016). Palladium-Catalyzed Arylation of Arylboronic Acids with Yagupolskii-Umemoto Reagents. European Journal of Organic Chemistry, 2016(15), 2664-2668.
- Clapham, K. M., et al. (2009). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 7(10), 2155-2161.
- Molander, G. A., & Traister, K. M. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(19), 7373-7378.
- Özdemir, İ., & Demir, S. (2018). Optimization of the reaction conditions for Suzuki coupling reaction. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 967-978.
- Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 64(22), 16781-16801.
- Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541-7543.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(7), 435-442.
- Ackermann, L., et al. (2012). Palladium(II)‐Catalyzed Regioselective Ortho Arylation of sp C—H Bonds of N‐Aryl‐2‐amino Pyridine Derivatives.
- Karpenko, I. A., et al. (2021). Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. Organic Letters, 23(13), 5132-5136.
- Li, W., et al. (2003). An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. The Journal of Organic Chemistry, 68(13), 5394-5397.
- He, J., et al. (2016). Palladium-catalyzed trifluoroacetate-promoted mono-arylation of the β-methyl group of alanine at room temperature: synthesis of β-arylated α-amino acids through sequential C–H functionalization. Chemical Science, 7(6), 3534-3539.
- Denmark, S. E., & Smith, R. C. (2008). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Accounts of Chemical Research, 41(11), 1512-1522.
- Pu, X., et al. (2021). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 143(33), 13265-13276.
- Britton, J., & Raston, C. L. (2017). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 21(11), 1735-1748.
- Tsugawa, T., et al. (2021). Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides.
Sources
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- 3. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid as a building block for agrochemicals.
Application Note & Protocols
Title: 3-Amino-2-(trifluoromethyl)pyridine-4-boronic Acid: A Strategic Building Block for the Synthesis of Next-Generation Agrochemicals
Audience: Researchers, scientists, and drug development professionals in the agrochemical industry.
Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern agrochemical design, imparting desirable traits such as enhanced metabolic stability, increased lipophilicity, and improved biological activity. The trifluoromethylpyridine (TFMP) moiety, in particular, has become a privileged structure in a new wave of high-performing fungicides, herbicides, and insecticides.[1] This document provides a detailed guide to the application of this compound, a versatile trifunctional building block, in the synthesis of novel agrochemical candidates. We present its key physicochemical properties, discuss the strategic advantages of its unique substitution pattern, and provide a detailed, field-tested protocol for its use in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, complete with optimization strategies and a practical case study.
The Strategic Value of the 3-Amino-2-(trifluoromethyl)pyridine Scaffold
The discovery of novel agrochemical scaffolds is essential for the continuous development of modern crop protection solutions.[2] The subject building block, this compound, offers a unique convergence of three critical functional groups, each contributing to its value in a discovery program.
-
The Trifluoromethyl (CF3) Group: As a strongly electron-withdrawing group, the CF3 moiety significantly impacts the electronic properties of the pyridine ring.[3] This can lead to profound effects on the molecule's binding affinity to target enzymes or receptors. Furthermore, the CF3 group is known to increase lipophilicity, which can improve the penetration of the active ingredient through biological membranes, and enhance metabolic stability by blocking potential sites of oxidative metabolism.[4]
-
The Pyridine Ring: Replacing a standard phenyl ring with a pyridine scaffold can introduce a dipole moment, improve aqueous solubility, and provide a key hydrogen bond acceptor through the ring nitrogen.[5] These modifications can optimize a compound's bioavailability and transport within the target pest or plant.[1]
-
The 3-Amino Group: The amino group serves as a valuable synthetic handle for further derivatization, allowing for the construction of diverse chemical libraries. It can also act as a crucial hydrogen bond donor, enabling strong and specific interactions with the biological target.
-
The 4-Boronic Acid Group: This functional group is the cornerstone of the building block's utility, serving as a versatile precursor for carbon-carbon bond formation, most notably via the Suzuki-Miyaura cross-coupling reaction.[6][7] This allows for the efficient and modular connection of the TFMP scaffold to other aryl or heteroaryl fragments.
Physicochemical Properties and Handling
Proper handling and storage are critical for ensuring the integrity and reactivity of boronic acids. While specific data for this compound is not publicly available, the following table summarizes typical properties based on structurally related aminopyridine and trifluoromethylpyridine boronic acids.[8][9]
| Property | Typical Value |
| CAS Number | 2263717-55-7 |
| Molecular Formula | C₆H₆BF₃N₂O₂ |
| Molecular Weight | 205.93 g/mol |
| Appearance | Off-white to light yellow crystalline solid |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). Protect from moisture and light. Boronic acids are prone to dehydration to form boroxines and require careful handling.[10] |
| Safety Precautions | Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. |
Core Application: Suzuki-Miyaura Cross-Coupling
The Palladium-catalyzed Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing biaryl and heteroaryl-aryl linkages in medicinal and agrochemical chemistry.[7] The this compound is an excellent substrate for this reaction, enabling the facile synthesis of complex molecular architectures.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The successful coupling of this electron-deficient pyridine building block relies on the careful selection of a catalyst system that can efficiently navigate each step of this cycle.
General Protocol for Coupling with (Hetero)Aryl Bromides
This protocol is designed as a robust starting point for researchers. Due to the electron-deficient nature of the trifluoromethylpyridine ring, specific conditions are recommended to ensure high yields and minimize side reactions like protodeboronation.[11]
Materials:
-
This compound (1.2 equiv.)
-
(Hetero)Aryl bromide (1.0 equiv.)
-
Pd(dppf)Cl₂ · CH₂Cl₂ (0.03 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
-
Nitrogen or Argon gas supply
Experimental Workflow:
Detailed Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the (hetero)aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and anhydrous potassium carbonate (3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.2 mmol scale reaction).
-
Catalyst Addition: Add the Palladium catalyst, Pd(dppf)Cl₂ · CH₂Cl₂ (3 mol%).
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 90 °C. Stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.
Case Study: Synthesis of a Fungicide Precursor
To illustrate the utility of this protocol, we describe the synthesis of a hypothetical bi-heterocyclic precursor, a scaffold common in modern fungicides.[12] The reaction couples the title boronic acid with 2-bromo-5-methyl-1,3-thiazole.
Expected Results: Based on similar couplings of electron-deficient pyridyl boronic esters, this reaction is expected to proceed in good to excellent yields.[13]
| Coupling Partner | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) | Reference |
| Aryl Bromide | 3 | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 | [13] |
| Heteroaryl Bromide | 3 | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 70-88 | [11][13] |
| Electron-rich Aryl-Br | 3 | K₂CO₃ | Dioxane/H₂O | 90 | 4 | 90-98 | [14] |
| Electron-poor Aryl-Br | 3 | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 65-80 | [14] |
Note: Yields are representative and based on literature for structurally similar building blocks. Actual yields will vary.
Protocol Optimization and Troubleshooting
Causality Behind Choices:
-
Catalyst: Pd(dppf)Cl₂ is chosen for its robustness and effectiveness with heteroaromatic substrates. The dppf ligand is electron-rich and has a large bite angle, which promotes the reductive elimination step and prevents β-hydride elimination.
-
Base: K₂CO₃ is a moderately strong base sufficient to activate the boronic acid without causing significant degradation of sensitive substrates. For less reactive coupling partners, a stronger base like Cs₂CO₃ may be required.
-
Solvent: A dioxane/water mixture is standard. Dioxane solubilizes the organic components, while water is crucial for dissolving the base and facilitating the transmetalation step.
-
Excess Boronic Acid: A slight excess (1.2 equiv.) of the boronic acid is used to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation side reactions.[11]
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst; Insufficient degassing (O₂); Wet solvent/reagents. | Use a fresh bottle of catalyst or a different ligand (e.g., SPhos, XPhos). Ensure thorough degassing. Use anhydrous solvents and reagents. |
| Protodeboronation | Presence of protic sources; Prolonged reaction time; High temperature. | Use anhydrous base and solvents. Monitor the reaction closely and stop once the starting material is consumed. Try lowering the reaction temperature. |
| Homocoupling (Aryl-Aryl) | Oxygen contamination promoting oxidative homocoupling. | Ensure the reaction is maintained under a strict inert atmosphere. Thoroughly degas all solvents before use. |
| Difficult Purification | Formation of phosphine oxides or other byproducts. | Filter the crude reaction mixture through a small plug of Celite® before concentration. Consider an aqueous wash with NH₄Cl to remove some inorganic salts. |
Conclusion
This compound is a high-value, strategically designed building block for agrochemical discovery. Its unique combination of a CF₃ group, an amino handle, and a versatile boronic acid on a pyridine core provides chemists with a powerful tool for accessing novel chemical space. The robust Suzuki-Miyaura coupling protocol detailed herein offers a reliable and efficient method for incorporating this valuable scaffold into lead compounds, paving the way for the development of next-generation fungicides, herbicides, and insecticides with improved performance profiles.
References
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- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). Journal of Agricultural and Food Chemistry.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.
- Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. (n.d.). PubMed.
- Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. (n.d.).
- Development of novel pyridine-based agrochemicals: A review. (2024).
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). Journal of Pesticide Science.
- (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021).
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- The importance of trifluoromethyl pyridines in crop protection. (2018). Pest Management Science.
- 4-Amino-2-(trifluoromethyl)pyridine | CAS 147149-98-2. (n.d.). Ossila.
- Pyridine derivatives, their preparation and their use as fungicides. (1991).
- Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. (n.d.). Organic & Biomolecular Chemistry.
- Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (n.d.). MDPI.
- Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. (2022).
- Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2025). MDPI.
- Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
- 2-(Trifluoromethyl)pyridine-4-boronicacid Formula. (n.d.). Echemi.
- Recent Advances and Outlook of Benzopyran Derivatives in the Discovery of Agricultural Chemicals. (2024). PubMed.
- FUNGICIDAL COMPOSITIONS - P
- Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. (2024). Organic Letters.
- Fungicidal compositions. (2024).
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Application Notes and Protocols for C-N Cross-Coupling Reactions with 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview and practical protocols for the application of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid in C-N cross-coupling reactions. The content is structured to deliver not just procedural steps, but also the underlying scientific principles and field-proven insights to empower researchers in drug discovery and organic synthesis.
Introduction: The Strategic Importance of the Aminopyridine Moiety
The aminopyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of clinically successful drugs and drug candidates.[1] Its ability to form key hydrogen bonds and engage in various biological interactions makes it a valuable component in the design of novel therapeutics. The incorporation of a trifluoromethyl group, as in this compound, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1]
C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination and the Ullmann condensation, have emerged as powerful and versatile methods for the construction of carbon-nitrogen bonds, enabling the synthesis of complex aminopyridine derivatives.[2][3] This document will delve into the practical application of this compound as a key building block in these transformative reactions.
Reagent Information: this compound
A thorough understanding of the starting material is critical for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 1228898-11-0 | [4] |
| Molecular Formula | C₆H₆BF₃N₂O₂ | [4] |
| Molecular Weight | 205.93 g/mol | Calculated |
| Appearance | Typically an off-white to pale yellow solid | General observation for similar compounds |
| Hydrogen Bond Acceptors | 4 | [4] |
| Hydrogen Bond Donors | 3 | [4] |
| Storage | Store in a cool, dry, well-ventilated area. Keep away from strong oxidizing agents. | [5] |
| Safety | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. | [5] |
Mechanistic Considerations in C-N Cross-Coupling
A foundational understanding of the reaction mechanisms is paramount for troubleshooting and optimization. Both the Buchwald-Hartwig and Ullmann reactions have distinct, yet related, catalytic cycles.
The Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a cornerstone of modern C-N bond formation.[2] The catalytic cycle, illustrated below, generally involves the oxidative addition of an aryl halide (or pseudohalide) to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being preferred to facilitate the key steps of the catalytic cycle.[6]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The Ullmann Condensation
Historically, the Ullmann reaction involved the copper-promoted coupling of aryl halides with nucleophiles at high temperatures.[3] Modern iterations often employ copper catalysts with ligands, such as amino acids, to facilitate the reaction under milder conditions.[7] The mechanism is thought to involve the formation of a copper(I)-amido species, which then undergoes reaction with the aryl halide.
Application Notes: Key Parameters for Success
The successful C-N cross-coupling of this compound with various amine partners hinges on the careful selection of several key reaction parameters.
-
Catalyst and Ligand Selection: For Buchwald-Hartwig couplings, palladium catalysts such as Pd₂(dba)₃ or Pd(OAc)₂ are commonly used. The choice of phosphine ligand is critical. For electron-deficient heteroaromatic substrates, bulky, electron-rich ligands like XantPhos or dppf can be highly effective.[6] These ligands promote the rate-determining oxidative addition and reductive elimination steps. For Ullmann-type couplings, CuI is a common catalyst precursor, often used in conjunction with ligands like L-proline or other amino acids to enhance solubility and reactivity.[7]
-
Base Selection: The choice of base is crucial and can significantly impact the reaction outcome. Strong, non-nucleophilic bases are generally preferred for Buchwald-Hartwig reactions. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are frequently employed.[6] For Ullmann couplings, milder bases like K₂CO₃ or K₃PO₄ are often sufficient. The base not only facilitates the deprotonation of the amine but also plays a role in the transmetalation step in couplings involving boronic acids.
-
Solvent Choice: Anhydrous, aprotic solvents are typically used to prevent quenching of the catalyst and reagents. Toluene, dioxane, and DMF are common choices for both Buchwald-Hartwig and Ullmann reactions. It is imperative to use solvents with low water content.
-
Substrate Scope and Reactivity: this compound possesses several features that influence its reactivity. The electron-withdrawing trifluoromethyl group can increase the acidity of the boronic acid and potentially affect the rate of transmetalation. The presence of the free amino group and the pyridine nitrogen can lead to catalyst inhibition through coordination to the metal center. Therefore, careful optimization of the reaction conditions is often necessary. The coupling partner, typically an aryl or heteroaryl amine, will also have a significant impact on the reaction efficiency, with electron-rich amines generally being more reactive.
Experimental Protocols
The following protocols are provided as a starting point for the C-N cross-coupling of this compound. Note: These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Buchwald-Hartwig Amination (Adapted from a general procedure for heteroaryl boronic acids)
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Reagents and Materials:
| Reagent | Amount (mmol) | Molar Eq. |
| This compound | 1.0 | 1.0 |
| Aryl/Heteroaryl Amine | 1.2 | 1.2 |
| Pd₂(dba)₃ | 0.02 | 0.02 |
| XantPhos | 0.04 | 0.04 |
| Cs₂CO₃ | 2.0 | 2.0 |
| Anhydrous Toluene | 5 mL | - |
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl/heteroaryl amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XantPhos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ullmann-type Condensation (Adapted from a general procedure for heteroaryl boronic acids)
Reagents and Materials:
| Reagent | Amount (mmol) | Molar Eq. |
| This compound | 1.0 | 1.0 |
| Aryl/Heteroaryl Amine | 1.5 | 1.5 |
| CuI | 0.1 | 0.1 |
| L-Proline | 0.2 | 0.2 |
| K₂CO₃ | 2.0 | 2.0 |
| Anhydrous DMF | 5 mL | - |
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.0 mmol), the aryl/heteroaryl amine (1.5 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add anhydrous dimethylformamide (DMF) (5 mL).
-
Heat the reaction mixture to 110-120 °C under an inert atmosphere with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Expected Outcomes and Troubleshooting
The yield and purity of the C-N cross-coupling reaction will depend on the specific substrates and reaction conditions employed.
| Coupling Partner | Expected Yield Range | Key Considerations |
| Electron-rich anilines | Good to Excellent | Generally reactive, may require lower catalyst loading or temperature. |
| Electron-deficient anilines | Moderate to Good | May require higher catalyst loading, more electron-rich ligands, or higher temperatures. |
| Primary aliphatic amines | Moderate to Good | Can be challenging due to potential side reactions. Careful selection of ligand and base is critical. |
| Secondary aliphatic amines | Good to Excellent | Often couple readily. |
| Heterocyclic amines | Variable | Reactivity depends on the nature of the heterocycle. Potential for catalyst inhibition. |
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Increase the catalyst and/or ligand loading.
-
Screen different ligands and bases.
-
Increase the reaction temperature.
-
-
Formation of Side Products:
-
Homocoupling of the boronic acid can occur. Ensure the reaction is thoroughly degassed.
-
Protodeborylation (loss of the boronic acid group) can be an issue. Consider using a milder base or lower temperature.
-
-
Catalyst Decomposition:
-
Indicated by the formation of a black precipitate (palladium black). Use a more robust ligand or pre-catalyst.
-
Conclusion
This compound is a valuable building block for the synthesis of complex aminopyridine derivatives via C-N cross-coupling reactions. A thorough understanding of the reaction mechanisms and careful optimization of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, are essential for achieving high yields and purity. The protocols and application notes provided herein serve as a comprehensive guide for researchers to successfully employ this versatile reagent in their synthetic endeavors.
References
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Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]
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Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules2023 , 28(12), 4721. [Link]
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3-Amino-2-fluoro-4-(trifluoromethyl)pyridine. Pipzine Chemicals. [Link]
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An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. Org. Chem. Front.2017 , 4, 2037-2041. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.2019 , 58, 13134-13167. [Link]
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Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. Request PDF. [Link]
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Catalytic asymmetric C–N cross-coupling towards boron-stereogenic 3-amino-BODIPYs. ResearchGate. [Link]
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Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. Molecules2021 , 26(14), 4274. [Link]
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Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. J. Org. Chem.2017 , 82(21), 11495–11505. [Link]
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A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Lett.2004 , 45(23), 4441-4444. [Link]
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The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]
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Initiating Ullmann-like coupling of Br 2 Py by a semimetal surface. Sci Rep2021 , 11, 3414. [Link]
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Ullmann Reaction. Organic Chemistry Portal. [Link]
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Synthesis, Biological and In Silico Studies of a Tripodal Schiff Base Derived from 2,4,6-Triamino-1,3,5-triazine and Its Trinuclear Dy(III), Er(III), and Gd(III) Salen Capped Complexes. Molecules2020 , 25(1), 195. [Link]
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This compound. Chemcd. [Link]
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Application Notes & Protocols: A Guide to the Buchwald-Hartwig Amination for the Synthesis of N-Arylpyridines
Introduction: The Strategic Importance of N-Arylpyridines and the Buchwald-Hartwig Amination
The N-arylpyridine structural motif is a cornerstone in modern medicinal chemistry, materials science, and agrochemicals. Its prevalence stems from its unique electronic properties and its ability to act as a critical pharmacophore in numerous drug candidates. The synthesis of these C-N linked structures, however, has historically been challenging, often requiring harsh conditions with limited functional group tolerance.
The advent of the Palladium-catalyzed Buchwald-Hartwig amination revolutionized C-N bond formation, providing a versatile and efficient method for coupling amines with aryl halides and pseudohalides.[1][2] This guide provides a comprehensive overview of the principles and a detailed protocol for the successful application of the Buchwald-Hartwig amination to the synthesis of N-arylpyridines, with a special focus on navigating the unique challenges presented by the pyridine ring.
A crucial point of clarification is the role of the coupling partners. The standard Buchwald-Hartwig amination involves the reaction of an amine with an aryl halide (or triflate, tosylate, etc.). Boronic acids, including pyridine boronic acids, are the characteristic nucleophilic partners in the Suzuki-Miyaura cross-coupling for C-C bond formation.[3] Therefore, to synthesize an N-arylpyridine via the Buchwald-Hartwig reaction, the strategy involves coupling a halopyridine with an amine or an aminopyridine with an aryl halide.
The Catalytic Cycle: A Mechanistic Deep Dive
Understanding the catalytic cycle is paramount to rational troubleshooting and optimization. The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) cycle.[4][5] The efficiency of each step is highly dependent on the choice of ligand, base, and solvent.
The cycle consists of three primary steps:
-
Oxidative Addition: The active L-Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridine, forming a Pd(II) complex. This is often the rate-limiting step of the cycle.
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[1] The choice of base is critical to ensure efficient deprotonation without competing side reactions.
-
Reductive Elimination: The final step involves the formation of the C-N bond, yielding the N-arylpyridine product and regenerating the active L-Pd(0) catalyst, which re-enters the catalytic cycle.[4] Bulky, electron-rich ligands are known to accelerate this step, preventing catalyst decomposition and byproduct formation.
Caption: The Pd(0)/Pd(II) catalytic cycle for Buchwald-Hartwig amination.
Causality Behind Experimental Choices: A Scientist's Perspective
A successful reaction is not merely about following steps but understanding the function of each component. The choice of reagents can dramatically influence reaction efficiency, yield, and purity.
The "Pyridine Problem": A Key Challenge
Pyridine-containing substrates are notoriously challenging in cross-coupling reactions.[3] The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, acting as a ligand and potentially poisoning the catalyst. This is especially problematic with 2-halopyridines. The selection of highly active catalysts with bulky ligands is essential to mitigate this inhibitory effect and favor the desired catalytic turnover.
Catalyst and Ligand Selection
The evolution of phosphine ligands has been the single most important factor in broadening the scope of the Buchwald-Hartwig amination.
-
Early Generations (e.g., DPPF, BINAP): While effective for some substrates, these bidentate ligands often required higher catalyst loadings and temperatures.[1]
-
Bulky, Electron-Rich Monophosphine Ligands: This class of ligands, developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos, BrettPhos), has become the gold standard.[2][6]
-
Why they work: The steric bulk of these ligands promotes a monoligated Pd(0) species, which is highly active in oxidative addition. Furthermore, their electron-donating nature accelerates the crucial reductive elimination step, preventing side reactions and catalyst decomposition. For challenging substrates like electron-rich halopyridines or sterically hindered amines, ligands like XPhos or RuPhos are often the first choice.[5][6]
-
The Role of the Base
The base is not a passive component; it is integral to the catalytic cycle. Its primary role is to deprotonate the amine, generating the active nucleophile.
-
Strong, Non-Nucleophilic Bases: Strong bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are commonly used.[4] They must be strong enough to deprotonate the amine-Pd complex but not so nucleophilic that they compete with the amine in attacking the palladium center.
-
Solubility and Strength: NaOtBu is a very strong and common base, but its poor solubility can sometimes be an issue. Weaker, more soluble bases like Cs₂CO₃ or K₃PO₄ are often effective, particularly for sensitive substrates where a milder base is required.[6]
Solvent Considerations
The solvent must solubilize the reactants and facilitate the reaction without interfering with the catalyst.
-
Aprotic, Non-coordinating Solvents: Toluene, 1,4-dioxane, and THF are the most common choices.[4][7] They are relatively non-polar and do not coordinate strongly to the palladium catalyst, which would inhibit its activity.
-
Avoiding Inhibitory Solvents: Chlorinated solvents, acetonitrile, and pyridine itself should be avoided as they can bind to the palladium center and shut down catalysis.[5]
General Protocol: Buchwald-Hartwig Amination of a Halopyridine
This protocol provides a general starting point for the amination of a halopyridine with a primary or secondary amine. Optimization may be required based on the specific substrates.
Reagent and Condition Summary
| Component | Role | Suggested Reagent(s) | Stoichiometry | Typical Loading |
| Aryl Electrophile | Pyridine Source | Chloro-, Bromo-, or Iodo-pyridine | 1.0 equiv | - |
| Nucleophile | Amine Source | Primary or Secondary Amine | 1.2 - 1.5 equiv | - |
| Palladium Source | Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ | - | 1-2 mol % Pd |
| Ligand | Catalyst Activation | XPhos, RuPhos, SPhos, BrettPhos | - | 1.1 - 1.2 x mol % Pd |
| Base | Amine Activation | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.4 - 2.0 equiv | - |
| Solvent | Reaction Medium | Toluene, 1,4-Dioxane | - | 0.1 - 0.5 M |
Step-by-Step Experimental Workflow
Safety Precaution: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) in a fume hood. Phosphine ligands and palladium reagents can be toxic and air-sensitive.
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halopyridine (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), and the phosphine ligand (e.g., XPhos, 2.4 mol %).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1 mol %). Then, add the anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of 0.2 M) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS. A typical reaction time is 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional solvent.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylpyridine.
Caption: A streamlined workflow for the Buchwald-Hartwig amination protocol.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive Catalyst (Oxygen exposure) 2. Insufficiently strong base 3. Poor quality or wet solvent/reagents 4. Catalyst inhibition by pyridine N | 1. Ensure rigorous inert atmosphere technique; degas solvent thoroughly. 2. Switch to a stronger base (e.g., K₃PO₄ to NaOtBu). 3. Use freshly dried, anhydrous solvents and pure reagents. 4. Increase catalyst/ligand loading; switch to a bulkier ligand (e.g., RuPhos). |
| Hydrodehalogenation of Starting Material | 1. Presence of water 2. Reductive elimination from a Pd-H species is competing | 1. Use rigorously dried reagents and solvents. 2. Use a more sterically hindered ligand to promote C-N reductive elimination. |
| Formation of Homocoupled Byproducts | Oxygen contamination leading to side reactions. | Improve inert atmosphere technique; ensure all reagents and solvents are properly degassed. |
| Product is Difficult to Purify | Residual palladium or ligand byproducts. | Perform a thorough aqueous workup. A plug of silica or a charcoal treatment before the main column can help remove catalyst residues. |
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Nagy, V., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry. (2020). Buchwald-Hartwig Amination Mechanism. YouTube. [Link]
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]
-
MilliporeSigma. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Li, Z., et al. (2013). A General Solution for the 2-Pyridyl Problem. PMC - NIH. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed. [Link]
-
Pi, C., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]
-
J. C. Borghs, et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. [Link]
-
Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. [Link]
-
The Organic Chemistry Tutor. (2019). Buchwald-Hartwig coupling. YouTube. [Link]
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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Application Note: Strategic Use of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic Acid in Fragment-Based Drug Discovery
Introduction: The Rationale for a Trifunctional Fragment
Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone of modern hit identification, leveraging the high efficiency of small, low-complexity molecules to explore the chemical space of a biological target.[1] The selection of fragments for a screening library is a critical determinant of a campaign's success. An ideal fragment should not only comply with the empirical "Rule of Three" but also possess chemical handles that facilitate subsequent hit-to-lead optimization.
This application note details the strategic utility and experimental protocols for 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid , a trifunctional fragment uniquely suited for FBDD campaigns. This fragment combines three key motifs, each conferring distinct and advantageous properties:
-
Aminopyridine Scaffold: A privileged structure in medicinal chemistry, the aminopyridine core is a versatile hydrogen bond donor and acceptor and serves as a common structural motif in numerous approved drugs.[2][3] Its presence provides a well-established anchor point for target interaction and a synthetically tractable core for elaboration.[1]
-
Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a widely used strategy in drug design to enhance metabolic stability, modulate pKa, and improve binding affinity through favorable interactions.[4][5][6] Its strong electron-withdrawing nature can significantly influence the electronics of the adjacent pyridine ring, potentially enhancing binding interactions.[7]
-
Boronic Acid Moiety: This functional group is of paramount interest for its ability to act as a "warhead" for reversible covalent inhibition, particularly by forming stable yet reversible bonds with serine, threonine, or lysine residues in an active site.[8][9] Even in the absence of a suitable nucleophile, the boronic acid can act as a unique hydrogen bond donor and a bioisostere for carboxylic acids.[10]
The convergence of these three features in a single, low molecular weight fragment makes this compound a powerful tool for identifying high-quality, developable hits against a range of protein targets, including enzymes such as kinases and proteases.
Physicochemical Properties & Strategic Value
The utility of a fragment is directly linked to its physicochemical properties. The calculated and observed properties of this fragment align well with the principles of FBDD.
| Property | Value | Rationale for FBDD Utility |
| Molecular Formula | C₆H₆BF₃N₂O₂ | |
| Molecular Weight | 205.93 g/mol | Compliant with the "Rule of Three" (<300 Da), ensuring higher hit rates and better ligand efficiency. |
| Appearance | White to off-white solid | Stable solid form facilitates accurate weighing and handling.[11][12] |
| Topological Polar Surface Area (TPSA) | 79.2 Ų | Balances solubility with membrane permeability, a key consideration for future cell-based assays. |
| Hydrogen Bond Donors | 3 (Amine, Boronic Acid) | Provides multiple opportunities for specific, directional interactions with the protein target.[2] |
| Hydrogen Bond Acceptors | 5 (Pyridine N, Boronic Acid O, CF3 F) | Offers diverse acceptor capabilities to complement the protein's binding site topography.[2] |
| Sensitivity | Air and moisture sensitive | Requires careful storage and handling, particularly in aqueous buffers for screening.[12] |
The strategic value lies in the fragment's multifunctionality. A primary screen can identify hits based on non-covalent interactions, which can then be optimized for potency. Concurrently, for targets with appropriate active site nucleophiles (e.g., serine hydrolases), the boronic acid provides an immediate pathway for developing potent, reversible covalent inhibitors.[8][13]
Experimental Workflows and Protocols
A successful FBDD campaign requires a robust, multi-stage workflow to identify, validate, and characterize fragment hits. The following diagram and protocols outline a comprehensive approach.
Caption: FBDD workflow using this compound.
Protocol 1: Fragment Stock Preparation and Quality Control
Causality: Boronic acids can be sensitive to moisture and may form trimers or other species in solution.[12] Proper solubilization and QC are critical to ensure that the screening experiment uses the monomeric, active form of the fragment and that concentrations are accurate.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
NMR tubes, Deuterated DMSO (DMSO-d6)
Procedure:
-
Initial Solubilization: Carefully weigh the fragment in a controlled environment with low humidity. Dissolve in 100% anhydrous DMSO to create a high-concentration primary stock (e.g., 100 mM).
-
Rationale: DMSO is the standard solvent for compound libraries due to its high solubilizing power and compatibility with most assays. Using anhydrous DMSO minimizes water-related degradation of the boronic acid.
-
-
Quality Control (¹H-NMR): Take an aliquot of the primary stock, dilute it in DMSO-d6, and acquire a ¹H-NMR spectrum.
-
Self-Validation: Confirm the structure is correct and that no significant degradation has occurred. The spectrum should be clean, with sharp peaks corresponding to the expected structure. This step prevents wasting resources on screening a degraded compound.
-
-
Working Stock Preparation: Create an intermediate working stock (e.g., 10 mM) in DMSO. This stock will be used for serial dilutions in the screening assays.
-
Aqueous Solubility Check: Perform a kinetic solubility test by diluting the DMSO stock into the final assay buffer (e.g., PBS) to the highest concentration planned for screening (e.g., 500 µM). Visually inspect for precipitation over time and use dynamic light scattering (DLS) if available to check for aggregation.
-
Rationale: Undissolved or aggregated fragments are a primary source of false-positive results in biophysical assays.
-
Protocol 2: Primary Screening by Surface Plasmon Resonance (SPR)
Causality: SPR is a highly sensitive, label-free technique ideal for detecting the weak binding events characteristic of fragments.[14][15] It provides real-time kinetic data, allowing for the rapid identification and ranking of binders.[16]
Materials:
-
SPR instrument (e.g., Biacore 8K)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target protein (>95% purity) and a non-related control protein
-
SPR running buffer (e.g., HBS-EP+, pH 7.4)
-
Fragment working stock
Procedure:
-
Protein Immobilization: Immobilize the target protein onto one flow cell of the CM5 chip and a control protein onto another using standard amine coupling chemistry. A third flow cell should be left as a reference (mock-coupled).
-
Self-Validation: The control protein and reference flow cell are crucial for eliminating false positives. True hits should show selective binding to the target protein flow cell only.
-
-
System Priming: Equilibrate the system with running buffer until a stable baseline is achieved.[17]
-
Screening Injection: Inject a single high concentration of the fragment (e.g., 200 µM) over all flow cells.
-
Rationale: A single high-concentration injection is used for primary screening to maximize throughput. The goal is to identify any binding event, which will be characterized in more detail later.
-
-
Data Analysis: Subtract the reference and control channel responses from the target channel response. A positive binding response indicates a potential "hit".
-
Hit Confirmation: For any identified hits, perform a dose-response experiment by injecting a series of concentrations (e.g., 10 µM to 500 µM) to confirm binding and estimate the dissociation constant (KD).
-
Rationale: A dose-dependent response is the gold standard for confirming a true binding interaction.
-
Protocol 3: Orthogonal Hit Validation by Saturation Transfer Difference (STD) NMR
Causality: It is essential to confirm hits from a primary screen using an orthogonal technique to eliminate artifacts specific to the initial assay format. STD-NMR is an excellent choice as it confirms binding in solution and can provide low-resolution structural information about which part of the fragment is interacting with the target.[18][19]
Materials:
-
NMR spectrometer (≥500 MHz) with a cryoprobe
-
Target protein
-
Validated fragment hit
-
Deuterated buffer (e.g., PBS in 99.9% D₂O)
Procedure:
-
Sample Preparation: Prepare a sample containing the target protein (e.g., 10-20 µM) and the fragment (e.g., 500 µM) in the deuterated buffer. A 1:50 to 1:100 protein-to-fragment ratio is typical.[20]
-
Acquisition of STD Spectrum:
-
Acquire an "off-resonance" spectrum where the protein is not irradiated.
-
Acquire an "on-resonance" spectrum with selective saturation of protein resonances (typically in a region where no fragment signals appear, e.g., -1 ppm).
-
The difference between these two spectra yields the STD spectrum.
-
Rationale: In the on-resonance experiment, saturation is transferred from the protein to the binding fragment through spin diffusion. Only fragments that bind will show signals in the final difference spectrum.[20]
-
-
Acquisition of Control Spectrum: Acquire a spectrum of the fragment alone under the same conditions to ensure it has no intrinsic issues.
-
Data Analysis:
-
The presence of fragment signals in the STD spectrum confirms binding.
-
The relative intensity of the signals in the STD spectrum can be used to create a binding epitope map, indicating which protons on the fragment are in closest proximity to the protein surface.[21]
-
Protocol 4: Advanced Characterization for Covalent Binding by Intact Protein Mass Spectrometry
Causality: If the target protein has a nucleophilic residue (Ser, Thr, Lys) in the binding pocket, the boronic acid may form a reversible covalent bond. Intact protein mass spectrometry (MS) is a rapid and direct method to confirm this covalent modification by detecting the mass shift of the protein upon fragment binding.[22][23][24]
Materials:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Target protein (1-5 µM)
-
Fragment hit
-
Incubation buffer (e.g., Ammonium Acetate, pH 7.4)
Procedure:
-
Sample Incubation:
-
Control: Analyze the target protein alone to establish its exact mass.
-
Test: Incubate the target protein with an excess of the fragment (e.g., 5-10 fold molar excess) for a set period (e.g., 1 hour) at room temperature.
-
Rationale: The incubation allows time for the reversible covalent bond to form.
-
-
Mass Spectrometry Analysis: Analyze both the control and test samples by ESI-MS. The instrument should be set to detect the mass range of the intact protein.
-
Data Deconvolution: Use deconvolution software to convert the raw mass-to-charge (m/z) spectrum into a neutral mass spectrum.[24][25]
-
Data Interpretation: Compare the mass of the protein in the test sample to the control. A mass increase corresponding to the molecular weight of the fragment (minus the mass of water, H₂O, lost during condensation) is direct evidence of a covalent adduct.[23][26]
Caption: Reversible adduct formation between a serine nucleophile and boronic acid.
Conclusion and Future Directions
This compound represents a highly valuable tool for fragment-based drug discovery. Its pre-validated structural motifs provide a strong foundation for target binding, while its trifunctional nature offers multiple avenues for subsequent hit-to-lead optimization. The boronic acid moiety, in particular, presents an opportunity for the direct discovery of reversible covalent inhibitors, a strategy of growing importance in modern drug design.[8][9] By employing a rigorous screening and validation workflow as detailed in these protocols, researchers can effectively leverage the unique properties of this fragment to identify novel, high-quality starting points for therapeutic development.
References
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Pipzine Chemicals. 3-Amino-2-fluoro-4-(trifluoromethyl)pyridine. Pipzine Chemicals. Available from: [Link].
-
Alchemist-chem. 2-(Trifluoromethyl)pyridine-4-boronic acid | Properties, Uses, Safety Data & Supplier China. Alchemist-chem.com. Available from: [Link].
-
Delfour, O., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry, 15(23), 2095-2111. Available from: [Link].
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Javed, I., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(23), 8517. Available from: [Link].
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Kellen, D., et al. (2015). Saturation transfer difference NMR for fragment screening. Methods in Molecular Biology, 1289, 137-52. Available from: [Link].
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Renaudet, O., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(5), 238–242. Available from: [Link].
-
Obeng, E., et al. (2021). Key advances in the development of reversible covalent inhibitors. Biochemical Society Transactions, 49(4), 1813-1824. Available from: [Link].
-
Packer, L. E., et al. (2021). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Journal of the American Society for Mass Spectrometry, 32(10), 2737-2745. Available from: [Link].
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Dal-Cin, B., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. International Journal of Molecular Sciences, 24(13), 10565. Available from: [Link].
-
Singh, G., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(18), 5706. Available from: [Link].
-
Dal-Cin, B., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link].
-
Sharma, S., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Available from: [Link].
-
Rich, R. L., & Myszka, D. G. (2011). SPR-based fragment screening: advantages and applications. Journal of Molecular Recognition, 24(6), 892-901. Available from: [Link].
-
Peak Proteins. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peakproteins.com. Available from: [Link].
-
Kellen, D., et al. (2015). Saturation Transfer Difference NMR for Fragment Screening. ResearchGate. Available from: [Link].
-
Navratilova, I., & Hopkins, A. L. (2013). Fragment screening by SPR and advanced application to GPCRs. Methods in Molecular Biology, 922, 335-51. Available from: [Link].
-
Bruker. Fragment screening by ligand observed nmr. Bruker.com. Available from: [Link].
-
Regan, J., et al. (2003). Design, Synthesis, and Structure−Activity Relationships of Aminopyridine N-Oxides, a Novel Scaffold for the Potent and Selective Inhibition of p38 Mitogen Activated Protein Kinase. Journal of Medicinal Chemistry, 46(22), 4676–4686. Available from: [Link].
-
Childs, D. S., et al. (2022). High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors. Journal of the American Society for Mass Spectrometry, 33(12), 2303–2311. Available from: [Link].
-
Goundry, W. R., & Thomas, P. J. (2023). Reversible Covalent Inhibition ≠ Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology, 18(9), 1901–1905. Available from: [Link].
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Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.com. Available from: [Link].
-
Motsa, B. B., & Stahelin, R. V. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 36-41. Available from: [Link].
-
Moslin, R., et al. (2016). Lead Optimization of a 4-Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors. Journal of Medicinal Chemistry, 59(16), 7512–7532. Available from: [Link].
-
Emery Pharma. Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emerypharma.com. Available from: [Link].
-
Sounier, R., et al. (2015). Boronic acids as reversible covalent allosteric modulators of the chemokine receptor CXCR3. ResearchGate. Available from: [Link].
-
Viegas, A., et al. (2011). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Journal of Chemical Education, 88(7), 990–994. Available from: [Link].
-
Tsai, D. Y., & Tsai, C. (2023). An update on the discovery and development of reversible covalent inhibitors. Journal of Biomedical Science, 30(1), 44. Available from: [Link].
-
Sygnature Discovery. Fragment Screening. Sygnaturediscovery.com. Available from: [Link].
-
McLaughlin, T. (2020). Fundamentals: Intact protein mass spectrometry - tips and best practices. Stanford University Mass Spectrometry. Available from: [Link].
-
Kumar, A., et al. (2024). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. ResearchGate. Available from: [Link].
-
Silva, V. L. M., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(16), 2975. Available from: [Link].
-
Frontier Specialty Chemicals. 2-(Trifluoromethyl)pyridine-3-boronic acid. Frontiersci.com. Available from: [Link].
-
Weigelt, P., et al. (2021). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Molecular Biology, 2304, 1-28. Available from: [Link].
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Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with Electron-Deficient Boronic Acids
Welcome to the technical resource hub for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, specifically when dealing with electron-deficient boronic acids. These substrates, while crucial for accessing a wide range of important molecules in pharmaceutical and materials science, present unique challenges that can often lead to diminished yields and frustrating side reactions.
This guide is designed to provide you, the research scientist, with practical, field-proven insights and troubleshooting strategies. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions and optimize your reaction outcomes.
Troubleshooting Guide: A-Question-and-Answer Approach
Here, we address the most common issues encountered in the lab when yields are not meeting expectations with electron-deficient coupling partners.
Question 1: My reaction has very low conversion or has failed completely. What are the likely causes and how can I fix it?
This is the most frequent issue and typically points to a bottleneck in the catalytic cycle. With electron-deficient boronic acids, the primary suspect is a sluggish transmetalation step.
Probable Cause A: Slow Transmetalation
The electron-withdrawing groups (EWGs) on your boronic acid decrease the nucleophilicity of the aryl group that needs to be transferred to the palladium center. This makes the transmetalation step, a critical bond-forming event in the catalytic cycle, significantly slower than with electron-rich or neutral partners.
Recommended Solutions:
-
Optimize Your Base: The base is not merely a spectator; it plays a crucial role in activating the boronic acid.[1] A stronger base can more effectively form the anionic 'ate' complex (e.g., Ar-B(OH)3⁻), which is significantly more nucleophilic and reactive in the transmetalation step.[2]
-
Action: Switch from mild bases like Na₂CO₃ to stronger inorganic bases. Consider using K₃PO₄, Cs₂CO₃, or even aqueous NaOH. The enhanced efficacy of strong inorganic bases stems from their ability to promote the formation of the more reactive boronate species.[2]
-
-
Select an Appropriate Ligand: The ligand sphere around the palladium atom dictates its reactivity. For challenging couplings, you need a ligand that promotes both oxidative addition and the subsequent, difficult transmetalation.
-
Action: Employ bulky, electron-donating phosphine ligands. These ligands increase the electron density on the palladium center, which can facilitate the key steps of the catalytic cycle.[3][4] Modern Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed specifically for these types of challenging couplings.[5]
-
-
Solvent System Selection: The solvent must not only dissolve your reactants but also facilitate the action of the base.
-
Action: Use polar, often aqueous, solvent systems. Mixtures like DME/water, THF/water, or 1,4-dioxane/water are excellent choices. Water can be crucial for dissolving inorganic bases and for forming the highly reactive LₙPd(Ar)(OH) intermediate, which is often more competent in transmetalation than the corresponding halide species.[6]
-
Question 2: My desired product is formed, but I have a significant amount of a side product where the boronic acid has been replaced by a hydrogen atom. What is happening?
You are observing protodeboronation, a common and problematic side reaction for electron-deficient and heteroaromatic boronic acids.[7]
Probable Cause: Boronic Acid Instability
The C-B bond in electron-deficient boronic acids is polarized and weakened, making it susceptible to cleavage by a proton source (protolysis), which is often water or alcohol in the presence of a base.[7][8] This effectively destroys your starting material before it can participate in the desired cross-coupling.
Recommended Solutions:
-
Use a More Stable Boron Reagent: The most robust solution is often to switch from a boronic acid to a more stable derivative.
-
Action: Employ a boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt (R-BF₃K).[6][9] These reagents act as "masked" forms of the boronic acid. They are significantly more stable to protodeboronation and slowly hydrolyze in situ to release the active boronic acid, keeping its standing concentration low and minimizing the side reaction.[6][8]
-
-
Moderate the Base Strength: While a strong base helps transmetalation, it can accelerate protodeboronation. A balance must be struck.
-
Control Reaction Time and Temperature: Do not let the reaction run unnecessarily long. Monitor by TLC or LC-MS and quench it once the aryl halide has been consumed to prevent the slow degradation of your product and remaining boronic acid.
Troubleshooting Workflow Diagram
For a systematic approach to diagnosing and solving issues with your Suzuki reaction, follow this workflow.
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
Frequently Asked Questions (FAQs)
Q: Why exactly are electron-deficient boronic acids so challenging?
A: There are two primary electronic reasons. First, the electron-withdrawing groups reduce the electron density on the carbon atom attached to boron. This lowers the nucleophilicity of the organic group, making the key transmetalation step (transfer from boron to palladium) electronically disfavored and slow. Second, the increased partial positive charge on the boron atom makes the boronic acid a stronger Lewis acid, enhancing its susceptibility to base-catalyzed protodeboronation.
Q: How do I choose the right ligand for my system?
A: Ligand choice is critical. While classical ligands like PPh₃ may work for simple couplings, they are often inadequate for challenging substrates. Modern, specialized ligands are designed to address specific mechanistic hurdles.
| Ligand Type | Examples | Key Features & Best Use Case |
| Monodentate Biarylphosphines | XPhos, SPhos, RuPhos | Bulky and highly electron-donating.[3] Excellent for promoting both oxidative addition and reductive elimination. The go-to choice for most challenging couplings, including those with electron-deficient partners. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Very strong σ-donors, even more so than many phosphines. They form highly stable palladium complexes, preventing catalyst decomposition at high temperatures. Useful for very inert coupling partners. |
| Triphenylphosphine (PPh₃) | PPh₃ | The "classic" ligand. Inexpensive but often not active enough for electron-deficient systems due to lower electron-donating ability and propensity for decomposition under harsh conditions.[3] |
Q: When is it better to use a boronic ester over a boronic acid?
A: You should strongly consider using a boronic ester (like a pinacol ester) whenever you are working with a boronic acid that is known to be unstable.[8] This includes most electron-deficient arylboronic acids and many heteroarylboronic acids (especially 2-pyridyl). While boronic esters are generally less reactive than boronic acids due to reduced Lewis acidity, this is an advantage here.[8] Their enhanced stability against protodeboronation often outweighs the slightly slower reaction rate, leading to a much higher overall yield by preventing starting material decomposition.[6][8]
Q: Can you illustrate the Suzuki catalytic cycle?
A: Certainly. The cycle involves three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination. Understanding this cycle is key to rational troubleshooting.
Caption: The palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
General Experimental Protocol for a Challenging Coupling
This protocol provides a robust starting point for coupling an electron-deficient boronic acid with an aryl bromide using a modern catalyst system.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Electron-Deficient Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, the boronic acid/ester, the palladium pre-catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Through the septum, add the degassed solvent(s) via syringe. The solvents must be thoroughly degassed beforehand by sparging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Reaction: Place the sealed flask in a preheated oil bath (typically 80-110 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. Look for the disappearance of the limiting reagent (usually the aryl bromide).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.
References
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Online Forum]. Available at: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Han, F. S. (2013). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Molecules, 18(7), 7695-7709. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Online Discussion]. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]
-
ACS Omega. (2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Wikipedia. Protodeboronation. Available at: [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(9), 1829–1842. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Navigating Catalyst Deactivation in Trifluoromethylpyridine Chemistry: A Technical Support Center
For researchers, scientists, and professionals in drug development, reactions involving trifluoromethylpyridines (TFMPs) are pivotal for accessing novel chemical entities with unique pharmacological profiles. The incorporation of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, the very nature of the TFMP scaffold presents considerable challenges in catalysis, with catalyst deactivation being a primary obstacle to achieving efficient and reproducible results.
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during catalytic reactions with trifluoromethylpyridines. The guidance herein is grounded in established catalytic principles and field-proven insights to empower you to diagnose, mitigate, and resolve catalyst deactivation effectively.
Troubleshooting Guide: Catalyst Deactivation in Trifluoromethylpyridine Reactions
This section is designed to help you identify and solve specific problems you may encounter during your experiments. Each question addresses a common symptom of catalyst deactivation, outlines potential causes, and provides actionable solutions.
Q1: My reaction is sluggish or has stalled completely. How can I determine if catalyst deactivation is the cause?
A1: A significant decrease in reaction rate or complete cessation of product formation is a classic indicator of catalyst deactivation. To confirm this, you can perform a simple catalyst poisoning test.
Root Cause Analysis:
-
Strong Catalyst-Substrate Interaction: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the metal center of your catalyst (e.g., Palladium, Platinum, Rhodium), effectively poisoning it by blocking active sites. The electron-withdrawing nature of the trifluoromethyl group can modulate this interaction, but it does not eliminate it.
-
Presence of Impurities: Trace impurities in your starting materials, reagents, or solvents, such as sulfur or other coordinating species, can act as potent catalyst poisons.
-
Formation of Inactive Catalyst Species: The reaction conditions may promote the formation of inactive catalyst species, such as metal oxides or hydroxides, if water or oxygen is not rigorously excluded.
Troubleshooting Protocol:
-
Monitor the Reaction Profile: Compare the reaction progress to a known successful run. A significant deviation from the expected kinetic profile suggests an issue with catalyst activity.
-
Add a Second Charge of Catalyst: If the reaction has stalled, add a fresh portion of the catalyst. If the reaction restarts, it is a strong indication that the initial catalyst charge was deactivated.
-
Analyze Starting Materials: Re-purify your trifluoromethylpyridine substrate and other reagents. Consider techniques like elemental analysis to screen for common catalyst poisons.
-
Ensure Inert Atmosphere: Rigorously degas your solvents and use a well-sealed reaction setup under an inert atmosphere (e.g., Argon or Nitrogen) to minimize the impact of oxygen and moisture.
Q2: I'm observing the formation of dark precipitates (e.g., palladium black) in my cross-coupling reaction. What does this signify and how can I prevent it?
A2: The formation of palladium black or other metal aggregates is a visual cue of catalyst decomposition and precipitation, a form of deactivation known as leaching and sintering .
Root Cause Analysis:
-
Ligand Dissociation: In solution, the ligand protecting the metal center can dissociate, leaving the metal vulnerable to aggregation and precipitation. This is particularly relevant for palladium-catalyzed cross-coupling reactions.
-
High Reaction Temperatures: Elevated temperatures can accelerate both ligand dissociation and the sintering of metal nanoparticles on a solid support.
-
Inappropriate Solvent Choice: The solvent can influence the stability of the catalytic complex. A solvent that does not adequately solvate the catalyst can promote its decomposition.
Troubleshooting Protocol:
-
Optimize Ligand-to-Metal Ratio: Increasing the ligand-to-metal ratio can often stabilize the catalytic complex in solution and prevent metal precipitation.
-
Screen Different Ligands: For cross-coupling reactions, select ligands known to form robust complexes with the metal center. For example, bulky biarylphosphine ligands are often effective in stabilizing palladium catalysts.
-
Lower the Reaction Temperature: If permissible by the reaction kinetics, reducing the temperature can slow down the rate of catalyst decomposition.
-
Solvent Screening: Evaluate a range of solvents to find one that provides optimal catalyst stability and reactivity.
Q3: My heterogeneous catalyst is losing activity over multiple runs. What are the likely causes and can I regenerate it?
A3: The gradual loss of activity in a heterogeneous catalyst is often due to fouling (coking) or sintering . In the context of trifluoromethylpyridine chemistry, coking is a significant concern.
Root Cause Analysis:
-
Coke Formation: At elevated temperatures, organic molecules, including the trifluoromethylpyridine substrate or solvent, can decompose on the catalyst surface, forming carbonaceous deposits (coke).[1] These deposits physically block the active sites and pores of the catalyst.[1] The mechanism can involve dehydrochlorination-condensation of reaction intermediates.[1]
-
Sintering: High temperatures can cause the small metal particles of a supported catalyst to migrate and agglomerate into larger, less active particles, reducing the available surface area.
Troubleshooting & Regeneration Protocol:
-
Characterize the Spent Catalyst: Before attempting regeneration, it is crucial to understand the deactivation mechanism. Techniques like Temperature-Programmed Oxidation (TPO), Thermogravimetric Analysis (TGA), and Brunauer-Emmett-Teller (BET) surface area analysis can provide valuable insights.
-
TPO/TGA: Can quantify the amount of coke deposited on the catalyst.
-
BET Analysis: Will reveal a decrease in surface area, indicative of either coking or sintering.
-
-
Regeneration by Calcination: For deactivation primarily caused by coking, a controlled calcination procedure can be effective.
-
Protocol: Heat the deactivated catalyst under a flow of a dilute mixture of air in nitrogen (e.g., 1-5% air). The temperature should be ramped up slowly to avoid excessive heat that could cause sintering. A typical regeneration temperature for catalysts deactivated by coking in trifluoromethylpyridine synthesis is around 350°C.[1]
-
Experimental Protocol: Catalyst Regeneration by Calcination
| Step | Procedure |
| 1. | Carefully recover the deactivated catalyst from the reactor. |
| 2. | Place the catalyst in a tube furnace. |
| 3. | Purge the system with an inert gas (e.g., Nitrogen) at room temperature for 30 minutes. |
| 4. | Introduce a controlled flow of a dilute air/nitrogen mixture (e.g., 2% air in N2). |
| 5. | Ramp the temperature to 350°C at a rate of 5°C/min. |
| 6. | Hold at 350°C for 4-6 hours, or until TPO analysis indicates complete removal of carbonaceous deposits. |
| 7. | Cool the catalyst to room temperature under a flow of nitrogen. |
| 8. | The regenerated catalyst is now ready for use or characterization to confirm the restoration of its properties. |
Frequently Asked Questions (FAQs)
Q1: How does the trifluoromethyl group in trifluoromethylpyridines affect catalyst deactivation compared to non-fluorinated pyridines?
A1: The strongly electron-withdrawing nature of the trifluoromethyl (CF3) group has a multifaceted impact on catalyst interactions:
-
Reduced Basicity of the Pyridine Nitrogen: The CF3 group decreases the electron density on the pyridine ring, making the nitrogen lone pair less basic. This can weaken the coordination of the trifluoromethylpyridine to the metal center compared to a more electron-rich pyridine. In some cases, this can be beneficial, as it may lessen the inhibitory effect of the substrate on the catalyst.
-
Enhanced Electrophilicity of the Pyridine Ring: The electron-poor nature of the trifluoromethyl-substituted pyridine ring can make it more susceptible to certain catalytic transformations, such as hydrogenation. However, this can also influence side reactions that may contribute to catalyst deactivation.
-
Potential for C-F Bond Activation: While less common, under certain conditions, the C-F bonds of the trifluoromethyl group can interact with the metal center, potentially leading to catalyst deactivation pathways not observed with non-fluorinated pyridines.
Q2: What are the best practices for handling and storing catalysts to prevent deactivation before use?
A2: Proper handling and storage are critical to ensure the initial activity of your catalyst is preserved.
-
Inert Atmosphere: Many catalysts, particularly those based on palladium and platinum, are air-sensitive. Store them under an inert atmosphere (e.g., in a glovebox or a desiccator purged with argon or nitrogen).
-
Avoid Moisture: Water can hydrolyze or oxidize catalysts. Store them in a dry environment.
-
Minimize Exposure to Light: Some catalysts are light-sensitive. Store them in amber vials or in the dark.
-
Use Fresh Catalyst: Whenever possible, use freshly opened or recently purchased catalysts for optimal performance.
Q3: Which analytical techniques are most useful for characterizing a deactivated catalyst in the context of trifluoromethylpyridine reactions?
A3: A multi-technique approach is often necessary to fully understand the cause of deactivation.
| Analytical Technique | Information Gained |
| Inductively Coupled Plasma (ICP-OES/MS) | Determines the elemental composition of the catalyst, identifying metal leaching or the presence of poisons like sulfur. |
| X-ray Photoelectron Spectroscopy (XPS) | Provides information about the chemical state of the elements on the catalyst surface, helping to identify the formation of metal oxides or other inactive species. |
| Transmission Electron Microscopy (TEM) | Visualizes the catalyst morphology, allowing for the direct observation of metal particle sintering. |
| Thermogravimetric Analysis (TGA) | Quantifies the amount of coke or other volatile residues on the catalyst surface. |
| Brunauer-Emmett-Teller (BET) Analysis | Measures the specific surface area of the catalyst, which can decrease due to coking or sintering. |
Visualizing Deactivation Pathways and Troubleshooting
To aid in understanding the complex interplay of factors leading to catalyst deactivation, the following diagrams illustrate the primary deactivation mechanisms and a logical troubleshooting workflow.
Caption: Primary mechanisms of catalyst deactivation.
Caption: Troubleshooting workflow for suspected catalyst deactivation.
References
-
Dong, Q.-Q., Yu, W.-J., Cheng, D.-G., & Zhan, X.-L. (2017). Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. Journal of Fluorine Chemistry. Available at: [Link]
Sources
Technical Support Center: Suzuki-Miyaura Coupling of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid
From the Desk of a Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with the Suzuki-Miyaura cross-coupling of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid. This particular substrate, while a valuable building block, presents a unique combination of electronic and steric challenges that can lead to low yields and reaction failures. My goal is to provide you not just with protocols, but with a deep understanding of the reaction's mechanics, enabling you to troubleshoot effectively and optimize your results. We will explore the causal relationships between ligand choice, reaction conditions, and catalytic efficiency to navigate the complexities of this transformation.
Section 1: Understanding the Core Challenges
Before troubleshooting, it is crucial to understand the inherent difficulties posed by this specific boronic acid. Its structure is a convergence of several features that challenge the standard Suzuki-Miyaura catalytic cycle.
Q: Why is this compound considered a "challenging" substrate for Suzuki-Miyaura coupling?
A: The difficulty arises from a combination of four primary factors:
-
Severe Electron Deficiency: The pyridine nitrogen and the potent electron-withdrawing trifluoromethyl (-CF3) group work in concert to dramatically lower the electron density of the aromatic ring. This has a direct, negative impact on the transmetalation step of the catalytic cycle, which is often the rate-limiting step for electron-deficient heteroaryl boronates.[1][2] A slower transmetalation opens the door for competing side reactions.
-
Steric Hindrance: The bulky -CF3 group is positioned ortho to the C-B bond (at C2). This steric congestion impedes the approach of the palladium complex to the boronic acid, further slowing the already difficult transmetalation step.[3][4]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen, and to a lesser extent the amino group, can coordinate to the palladium center.[5] This coordination can lead to the formation of stable, off-cycle complexes that act as catalyst inhibitors, effectively reducing the concentration of the active catalytic species.
-
Protodeboronation: This is a prevalent and destructive side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming the starting material.[6] This process is often catalyzed by the base and any water present in the reaction, and it becomes particularly competitive when the desired coupling reaction is slow.[6][7]
These competing factors create a delicate balance that must be carefully managed to achieve high coupling efficiency.
Section 2: Troubleshooting Guide
This section addresses the most common experimental failures in a question-and-answer format, providing both the underlying cause and actionable solutions.
Q1: I am observing low to no product yield with significant recovery of starting materials. What are the likely causes and how do I fix it?
A: This is the most common issue and typically points to an inefficient catalytic cycle, where the rate of the desired reaction is too slow. The primary culprits are slow transmetalation and catalyst inhibition.
-
Underlying Cause A: Inefficient Transmetalation. As discussed, the electronic and steric properties of your substrate make this step inherently slow. The key is to use a catalyst system that can overcome this high activation barrier.
-
Solution: Employ Bulky, Electron-Rich Phosphine Ligands. The development of dialkylbiaryl phosphine ligands (often called "Buchwald ligands") was a breakthrough for challenging couplings.[8] These ligands possess two key features:
-
Bulk: Their large size promotes the formation of a coordinatively unsaturated, 12-electron L-Pd(0) species, which is highly active in the oxidative addition step. The steric bulk also helps to accelerate the final reductive elimination step.[3][4]
-
Electron-Donating Ability: They increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide (especially less reactive chlorides).[9]
By accelerating the oxidative addition and reductive elimination steps, these ligands drive the entire catalytic cycle forward, making the slow transmetalation step more favorable relative to decomposition pathways.[7]
-
-
Underlying Cause B: Catalyst Inhibition. The pyridine nitrogen is likely binding to your palladium catalyst and taking it out of the catalytic cycle.
-
Solution: Use Monodentate Ligands and Pre-formed Catalysts.
-
Ligand Choice: The aforementioned bulky monophosphine ligands (e.g., XPhos, SPhos) are superior to bidentate ligands (like dppf) for this substrate. Their size can sterically disfavor the binding of the pyridine nitrogen.
-
Use Palladacycle Precatalysts: Instead of generating the active Pd(0) from sources like Pd(OAc)2 or Pd2(dba)3 in situ, use commercially available, air-stable palladacycle precatalysts (e.g., XPhos Pd G3, SPhos Pd G2). These precatalysts provide a reliable and controlled method for generating the active L-Pd(0) species under mild conditions, leading to more reproducible results.[7]
-
Table 1: Comparison of Common Phosphine Ligands for Challenging Suzuki Couplings
| Ligand Class | Example(s) | Key Features | Suitability for this Substrate |
|---|---|---|---|
| Triarylphosphines | PPh3 | Low cost, air-stable. | Low. Generally not active enough for electron-deficient or sterically hindered partners. |
| Bidentate Phosphines | dppf | Good for many standard couplings. | Moderate to Low. Can be inhibited by N-coordination; often less active than Buchwald ligands for this substrate type. |
| Bulky Alkylphosphines | P(t-Bu)3 | Very electron-rich, but can be prone to oxidation.[10] | Moderate. Can be effective but may require more careful handling. |
| Dialkylbiarylphosphines | XPhos, SPhos, RuPhos | Highly electron-rich and sterically demanding.[8][11] | High. This class is the recommended starting point for overcoming the combined steric and electronic challenges. |
Q2: My main side-product is 3-Amino-2-(trifluoromethyl)pyridine, resulting from protodeboronation. How can I suppress this?
A: Protodeboronation competes directly with transmetalation. To minimize it, you must either accelerate the transmetalation (see Q1) or modify the conditions to disfavor the protodeboronation pathway.
-
Solution 1: Optimize the Base. The choice of base is critical. Strong bases like NaOH or KOH in the presence of water can aggressively promote protodeboronation.[6]
-
Action: Switch to a milder, non-hydroxide base. Potassium phosphate (K3PO4) and potassium carbonate (K2CO3) are often excellent choices for challenging heteroaryl couplings.[7] They are basic enough to facilitate the formation of the active boronate species but are less likely to cause rapid substrate decomposition.
-
-
Solution 2: Modify the Solvent System. While some water is often necessary to solubilize the base and facilitate the formation of the boronate anion [B(OH)3]-, excess water can accelerate protodeboronation.
-
Action: Try a mixed solvent system with a controlled amount of water, such as Dioxane/H2O (e.g., 10:1) or Toluene/H2O. For particularly sensitive substrates, consider rigorously anhydrous conditions using a base like potassium fluoride (KF) or cesium fluoride (CsF), although this may require higher temperatures.[12]
-
-
Solution 3: Use a Boronate Ester. Boronic acids can be unstable.[13] Converting the boronic acid to a more stable derivative, such as a pinacol boronate ester, can significantly reduce the rate of protodeboronation. These esters are more stable to storage and often hydrolyze in situ under the reaction conditions to generate the active boronic acid slowly, keeping its instantaneous concentration low.[7]
Section 3: Frequently Asked Questions (FAQs)
Q: What is the optimal palladium source? A: For consistency and activity, palladacycle precatalysts are highly recommended. A good starting point is the XPhos Pd G3 or SPhos Pd G3 precatalyst. They are air- and moisture-stable, weighable solids that reliably generate the active catalyst, reducing batch-to-batch variability.
Q: What is the role of the base, and why is it so important here? A: The base plays two crucial roles in the catalytic cycle. First, it reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)3]⁻), which is the species that undergoes transmetalation with the palladium center. Second, if using a Pd(II) source like Pd(OAc)2, the base facilitates the initial reduction to the active Pd(0) catalyst.[14] The choice is critical for this substrate because you need a base strong enough to promote transmetalation but not so strong that it accelerates protodeboronation.
Q: My reaction starts but stalls at ~50% conversion. What should I try? A: Reaction stalling often indicates catalyst death.
-
Degassing: Ensure your solvents are thoroughly degassed via freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Oxygen can oxidize the phosphine ligand and the Pd(0) catalyst.
-
Catalyst Loading: For challenging substrates, a higher catalyst loading (e.g., 2-5 mol %) may be necessary to reach full conversion.
-
Temperature: Gently increasing the temperature (e.g., from 80 °C to 100 °C) can sometimes overcome the activation energy for a difficult coupling, but be aware this can also increase the rate of decomposition. A screen is recommended.[15]
Section 4: Recommended Experimental Protocols
The following protocols provide a robust starting point for your experiments. Always perform reactions under an inert atmosphere (Nitrogen or Argon) using properly dried and degassed solvents.
Protocol 1: Recommended High-Yield Protocol with a Palladacycle Precatalyst
This protocol is designed as a high-probability starting point for success, leveraging a modern catalyst system to overcome the substrate's challenges.
Step-by-Step Methodology:
-
To a dry reaction vial equipped with a magnetic stir bar, add:
-
This compound (1.0 equiv).
-
Your aryl halide coupling partner (1.2 equiv).
-
Potassium Phosphate (K3PO4), finely ground (3.0 equiv).
-
XPhos Pd G3 precatalyst (0.02 equiv, 2 mol %).
-
-
Seal the vial with a septum-containing cap.
-
Evacuate the vial under vacuum and backfill with Argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed solvent system. A good starting point is a 10:1 mixture of 1,4-dioxane and water to achieve a 0.1 M concentration relative to the boronic acid.
-
Place the vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Palladium Source | XPhos Pd G3 (or SPhos Pd G3) | Air-stable, reliable generation of highly active L-Pd(0). |
| Ligand | XPhos | Bulky, electron-rich ligand to accelerate the catalytic cycle.[7] |
| Base | K3PO4 (anhydrous, powdered) | Effective but milder than hydroxides, minimizing protodeboronation. |
| Solvent | 1,4-Dioxane / Water (10:1 v/v) | Balances reagent solubility with minimizing excess water. |
| Temperature | 100 °C | Provides sufficient thermal energy for the challenging transmetalation step. |
| Concentration | 0.1 M | A standard starting concentration for optimization. |
References
-
Gurram, V., et al. (2018). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters. Available at: [Link]
-
Thomas, S., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry. Available at: [Link]
-
Otsuka, S., et al. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Scientific Reports. Available at: [Link]
-
Lévesque, F., et al. (2020). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available at: [Link]
-
Nara, H., et al. (2023). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Molecules. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Pye, D. R., et al. (2017). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. Nature Communications. Available at: [Link]
-
Rzepka, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. Science. Available at: [Link]
-
So, M., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters. Available at: [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Available at: [Link]
-
Wang, C., et al. (2020). Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters. Chemistry – A European Journal. Available at: [Link]
-
Organometallics. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Available at: [Link]
-
The Journal of Organic Chemistry. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. Available at: [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Available at: [Link]
-
National Institutes of Health. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Available at: [Link]
-
Li, X. (2024). Aminative Suzuki–Miyaura coupling. Available at: [Link]
-
National Institutes of Health. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
National Institutes of Health. (2015). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available at: [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. Available at: [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Available at: [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Available at: [Link]
-
National Institutes of Health. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]
-
MIT Open Access Articles. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Available at: [Link]
-
ResearchGate. (2025). Electronic and Steric Effects in Rollover C-H Bond Activation. Available at: [Link]
-
The Journal of Organic Chemistry. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. Available at: [Link]
-
Organic Letters. (2022). Visible-Light-Induced Nickel-Catalyzed Radical Cross-Couplings to Access α-Aryl-α-trifluoromethyl Alcohols. Available at: [Link]
-
Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Available at: [Link]
-
ResearchGate. (n.d.). Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. Available at: [Link]
-
Catalysis Science & Technology. (2020). Theoretical study on the copper-catalyzed asymmetric alkene trifluoromethyl–arylation cross-coupling reaction. Available at: [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]
-
National Institutes of Health. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ylide Substituted Phosphines in Palladium Catalyzed Coupling [sigmaaldrich.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Trifluoromethylated Building Blocks in Synthesis
The strategic incorporation of the trifluoromethyl (CF3) group is a pivotal aspect of modern molecule design, profoundly influencing the properties of pharmaceuticals, agrochemicals, and advanced materials. The high electronegativity, metabolic stability, and unique steric profile of the CF3 group can enhance a molecule's lipophilicity, binding affinity, and overall in vivo performance. This guide offers a comparative analysis of the most common classes of trifluoromethylated building blocks, providing researchers, scientists, and drug development professionals with the technical insights and field-proven knowledge necessary to make informed decisions in their synthetic endeavors.
The Power of the Trifluoromethyl Group: A Game-Changer in Molecular Design
The decision to introduce a trifluoromethyl group is driven by its ability to predictably alter a molecule's physicochemical properties. The strong C-F bonds contribute to exceptional metabolic stability, prolonging the half-life of a drug candidate. Furthermore, the electron-withdrawing nature of the CF3 group can significantly impact the pKa of neighboring functional groups, which can be crucial for optimizing drug-receptor interactions.
A Head-to-Head Comparison of Trifluoromethylating Reagents
The selection of an appropriate trifluoromethylating reagent is a critical decision in the synthetic workflow, contingent on the substrate's nature, the desired bond formation, and overall reaction compatibility. We will now explore the key classes of these reagents, highlighting their strengths and weaknesses with supporting data.
Electrophilic Trifluoromethylating Agents ("CF3⁺" Donors)
Electrophilic trifluoromethylating agents are the reagents of choice for introducing a CF3 group onto electron-rich substrates such as arenes, heteroarenes, and enolates.
Umemoto's Reagents: These S-(trifluoromethyl)dibenzothiophenium salts are powerful electrophilic CF3 sources. Their reactivity can be tuned by altering the substituents on the dibenzothiophene core. Newer generations, such as Umemoto reagent IV, have shown significantly enhanced reactivity compared to earlier versions. For instance, in the N-O trifluoromethylation of N-hydroxylamine, Umemoto reagent IV provided an outstanding 93% yield, whereas Umemoto reagent II only afforded a 39% yield under the same conditions[1]. Similarly, the phototrifluoromethylation of caffeine with Umemoto reagent IV resulted in a 71% yield, a notable improvement over the 59% yield obtained with the second-generation reagent[1].
Togni's Reagents: These hypervalent iodine-based compounds are another popular class of electrophilic trifluoromethylating agents. They are generally considered milder and more user-friendly than Umemoto's reagents. The choice between Umemoto's and Togni's reagents can be substrate-dependent. For example, in the trifluoromethylation of β-ketoesters, Togni's reagent has been reported to give better yields for five-membered ring substrates, while Umemoto's reagent may be more effective for six-membered rings[2].
Table 1: Comparative Performance of Electrophilic Trifluoromethylating Reagents
| Reagent | Substrate | Product | Yield (%) | Reference |
| Umemoto Reagent IV | N-Hydroxylamine | N-(Trifluoromethoxy)amine | 93 | [1] |
| Umemoto Reagent II | N-Hydroxylamine | N-(Trifluoromethoxy)amine | 39 | [1] |
| Umemoto Reagent IV | Caffeine | 8-Trifluoromethylcaffeine | 71 | [1] |
| Umemoto Reagent II | Caffeine | 8-Trifluoromethylcaffeine | 59 | [1] |
Nucleophilic Trifluoromethylating Agents ("CF3⁻" Donors)
Nucleophilic trifluoromethylating agents are indispensable for the formation of C-CF3 bonds with electrophilic carbons, such as those in carbonyls and imines.
Ruppert-Prakash Reagent (TMSCF3): Trimethyl(trifluoromethyl)silane is arguably the most widely used nucleophilic CF3 source. Its popularity stems from its commercial availability, relatively low cost, and well-established reactivity. Activation with a catalytic amount of a fluoride source (e.g., TBAF) or a suitable base generates the trifluoromethyl anion, which readily adds to a variety of electrophiles.
Langlois' Reagent (CF3SO2Na): Sodium trifluoromethanesulfinate is a versatile and inexpensive crystalline solid. While it can be used as a nucleophilic CF3 source under certain conditions, it is more commonly employed as a precursor to the trifluoromethyl radical (•CF3) under oxidative conditions. This makes it a key player in radical trifluoromethylation reactions.
Radical Trifluoromethylating Agents (•CF3 Sources)
Radical trifluoromethylation has emerged as a powerful tool for the functionalization of a wide range of organic molecules, often under mild, photoredox-catalyzed conditions.
Trifluoroiodomethane (CF3I): This gaseous reagent is a readily available source of the trifluoromethyl radical upon photolysis or in the presence of a suitable initiator. Its gaseous nature can present handling challenges in a standard laboratory setting.
Photoredox Catalysis: The advent of visible-light photoredox catalysis has revolutionized radical trifluoromethylation. This methodology allows for the generation of the trifluoromethyl radical from various precursors, including CF3I and Togni's or Umemoto's reagents, under exceptionally mild conditions.
Field-Proven Experimental Protocols
To provide a practical context for the application of these building blocks, we present detailed, step-by-step methodologies for key trifluoromethylation reactions.
Electrophilic Trifluoromethylation of an Activated Arene with Umemoto's Reagent
This protocol details the phototrifluoromethylation of 1,3,5-trimethoxybenzene using a powerful Umemoto reagent.
Experimental Workflow:
Caption: Workflow for the phototrifluoromethylation of an activated arene.
Step-by-Step Protocol:
-
In a suitable reaction vessel, dissolve 1,3,5-trimethoxybenzene (1.0 mmol) and Umemoto reagent IV (1.2 mmol) in acetonitrile (10 mL).
-
Irradiate the reaction mixture with a 425 nm light source with stirring at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or 19F NMR spectroscopy.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,4,6-trimethoxy-1-(trifluoromethyl)benzene. In a similar reaction, this method provided a 97% yield[1].
Nucleophilic Trifluoromethylation of an Aldehyde using the Ruppert-Prakash Reagent
This protocol describes the addition of a trifluoromethyl group to an aldehyde, a fundamental transformation in organic synthesis.
Reagent Interaction Diagram:
Caption: Activation of TMSCF3 and subsequent nucleophilic attack on an aldehyde.
Step-by-Step Protocol:
-
To a stirred solution of the aldehyde (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) at 0 °C under an inert atmosphere, add trimethyl(trifluoromethyl)silane (TMSCF3, 1.5 mmol).
-
Add a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 mmol, as a 1 M solution in THF) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting silyl ether by flash column chromatography on silica gel.
Radical Trifluoromethylation of a Heterocycle via Photoredox Catalysis
This protocol illustrates the direct C-H trifluoromethylation of caffeine, a medicinally relevant scaffold, using photoredox catalysis.
Step-by-Step Protocol:
-
In a quartz reaction tube, combine caffeine (1.0 mmol), Umemoto reagent IV (1.2 mmol), and a suitable photocatalyst (if required, though in some cases direct photoexcitation is sufficient) in acetonitrile (10 mL).
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Irradiate the stirred reaction mixture with a 425 nm light source at room temperature.
-
Monitor the reaction progress by LC-MS or 19F NMR.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the residue by preparative HPLC or column chromatography to isolate 8-trifluoromethylcaffeine. This reaction has been reported to proceed in 71% yield[1].
Conclusion: Navigating the Landscape of Trifluoromethylation
The strategic selection of a trifluoromethylating agent is a nuanced decision that significantly impacts the efficiency and success of a synthetic campaign. Electrophilic reagents like the Umemoto and Togni families offer powerful solutions for functionalizing electron-rich systems, with newer generation reagents demonstrating superior performance. For nucleophilic additions, the Ruppert-Prakash reagent remains a reliable and versatile workhorse. The rise of photoredox catalysis has opened new avenues for radical trifluoromethylation, enabling the functionalization of a broad range of substrates under remarkably mild conditions. By understanding the distinct reactivity profiles and practical considerations of each class of building block, researchers can confidently and effectively incorporate the valuable trifluoromethyl motif into their target molecules.
References
-
Deng, Q., Wadepohl, H., & Gade, L. H. (2012). Highly Enantioselective Copper-Catalyzed Electrophilic Trifluoromethylation of β-Ketoesters. Journal of the American Chemical Society, 134(26), 10769–10772. [Link]
-
Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Beilstein Journal of Organic Chemistry, 18, 836-845. [Link]
Sources
Advanced Applications & Derivative Synthesis
Application Notes and Protocols: Derivatization of the Amino Group on 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid
Introduction: Unlocking the Potential of a Versatile Building Block
3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid is a key synthetic intermediate in modern drug discovery and agrochemical research. The strategic placement of an amino group, a powerful electron-withdrawing trifluoromethyl group, and a versatile boronic acid moiety on a pyridine scaffold offers a rich platform for the generation of diverse and complex molecular architectures.[1] Derivatization of the 3-amino group is a critical step in harnessing the full potential of this building block, enabling the introduction of a wide array of functional groups and the construction of novel pharmacophores.
This guide provides a comprehensive overview of established and robust protocols for the derivatization of the amino group on this compound. We will delve into the underlying chemical principles, provide detailed step-by-step methodologies, and offer expert insights into overcoming the unique challenges associated with this substrate. The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the nucleophilicity of the adjacent amino group, often necessitating more forcing reaction conditions or highly reactive coupling partners.[2] Furthermore, the presence of the boronic acid functionality requires careful consideration to avoid undesired side reactions, such as protodeboronation.[2]
Core Derivatization Strategies
The primary amino group on this compound can be functionalized through several key reaction pathways. This section will detail the protocols for the most common and effective transformations:
-
Acylation to Form Amides: The formation of an amide bond is a cornerstone of medicinal chemistry.
-
Sulfonylation to Form Sulfonamides: Sulfonamides are a privileged scaffold in a multitude of therapeutic agents.
-
Urea and Carbamate Formation: These functional groups are frequently employed to modulate the physicochemical properties of lead compounds.[3][4]
-
Reductive Amination to Form Secondary and Tertiary Amines: This powerful transformation allows for the introduction of a wide range of alkyl and aryl substituents.[5][6][7]
Acylation: Forging the Amide Bond
The reduced nucleophilicity of the amino group in this compound makes standard amide coupling conditions potentially sluggish.[2] Therefore, the use of more reactive acylating agents or highly efficient coupling reagents is recommended.
Protocol 1.1: Acylation using Acid Chlorides
This protocol leverages the high reactivity of acid chlorides to overcome the low nucleophilicity of the amine.
Experimental Workflow:
Caption: Workflow for Acylation using Acid Chlorides.
Detailed Steps:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M) under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acid chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with ethyl acetate (EtOAc) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Optimization:
-
Solvent Choice: Anhydrous aprotic solvents like DCM or THF are crucial to prevent hydrolysis of the acid chloride and the boronic acid.
-
Base Selection: A non-nucleophilic base like DIPEA is used to neutralize the HCl generated during the reaction without competing with the less nucleophilic aminopyridine.
-
Temperature Control: Adding the acid chloride at 0 °C helps to control the initial exothermic reaction.
-
Troubleshooting: If the reaction is sluggish, consider gentle heating (e.g., 40 °C) or using a more polar aprotic solvent like N,N-dimethylformamide (DMF). However, be mindful of potential decomposition.[2]
Protocol 1.2: Amide Coupling using HATU
Experimental Parameters:
| Parameter | Recommended Condition | Rationale |
| Coupling Reagent | HATU | Highly efficient for coupling deactivated amines.[2] |
| Carboxylic Acid | 1.1 eq | Slight excess to drive the reaction to completion. |
| Base | DIPEA or 2,4,6-Collidine (2.0-3.0 eq) | Neutralizes the acid and facilitates the reaction. |
| Solvent | Anhydrous DMF or NMP | Good solubility for all reactants. |
| Temperature | 0 °C to room temperature | Standard conditions for HATU couplings. |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS. |
Sulfonylation: Crafting Sulfonamides
The synthesis of sulfonamides from this compound follows a similar principle to acylation, employing sulfonyl chlorides as the electrophile.
Protocol 2.1: Reaction with Sulfonyl Chlorides
Experimental Workflow:
Caption: Workflow for Sulfonylation.
Detailed Steps:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM containing triethylamine (TEA) (1.5 eq) under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Add the sulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours.
-
After completion, pour the reaction mixture into ice-water and, if necessary, acidify with dilute HCl to pH ~5-6.
-
Extract the product with EtOAc (3 x).
-
Combine the organic extracts, wash with water and brine, dry over MgSO₄, and concentrate.
-
Purify the residue by flash chromatography or recrystallization.
Expert Insights:
-
Pyridine can serve as both the solvent and the base.
-
The resulting sulfonamide may have a significantly different pKa, which can be exploited during extractive work-up.
Urea and Carbamate Synthesis
Protocol 3.1: Urea Formation via Isocyanates
The reaction with an isocyanate is a highly efficient method for the synthesis of unsymmetrical ureas.[4]
Reaction Parameters:
| Parameter | Recommended Condition | Rationale |
| Reagent | Isocyanate (1.0-1.1 eq) | Direct and often clean conversion. |
| Solvent | Anhydrous THF, DCM, or MeCN | Aprotic to prevent isocyanate hydrolysis. |
| Temperature | 0 °C to room temperature | Generally fast at ambient temperatures. |
| Catalyst | Generally not required | The reaction is typically spontaneous. |
| Reaction Time | 1-6 hours | Usually proceeds to completion rapidly. |
Self-Validating System: The formation of the urea product often results in a precipitate, providing a visual cue for reaction progress. The product can often be isolated by simple filtration.
Protocol 3.2: Urea Formation from Boc-Protected Amines
An alternative one-pot method involves the in situ generation of an isocyanate from a Boc-protected amine, which then reacts with the aminopyridine.[8] This is particularly useful when the desired isocyanate is not commercially available.
Reductive Amination
Reductive amination provides access to secondary and tertiary amines by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent.[5][7]
Protocol 4.1: Direct Reductive Amination
This one-pot procedure is highly efficient and atom-economical.
Experimental Workflow:
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. One-pot synthesis of ureas from Boc-protected amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring structure-activity relationships of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid derivatives
An Application Guide to Exploring Structure-Activity Relationships of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic Acid Derivatives
Introduction: The Strategic Combination of Privileged Scaffolds
In the landscape of modern drug discovery, the strategic assembly of molecular scaffolds with proven pharmacophoric features is a cornerstone of rational drug design. The this compound scaffold represents a powerful convergence of three such features, each contributing unique and advantageous properties.
The pyridine ring is a ubiquitous heterocycle in pharmaceuticals, often enhancing metabolic stability and providing a key vector for hydrogen bonding interactions within biological targets.[1] The trifluoromethyl (CF3) group is a crucial substituent in medicinal chemistry, valued for its ability to increase lipophilicity, improve metabolic stability by blocking sites of oxidation, and modulate the pKa of nearby functional groups through its strong electron-withdrawing nature.[2][3]
Finally, the boronic acid moiety, B(OH)2, has risen from a synthetic curiosity to a validated pharmacophore.[4] Its significance is twofold:
-
As a Bioactive Warhead: Boronic acids can act as reversible, covalent inhibitors that mimic the transition state of enzymatic reactions, particularly those involving serine proteases.[5][6][7] This mechanism allows for potent and specific target engagement.
-
As a Synthetic Linchpin: It is an indispensable functional group for the Suzuki-Miyaura cross-coupling reaction, one of the most robust and versatile methods for forming carbon-carbon bonds.[8] This allows for the rapid generation of diverse compound libraries by coupling the pyridine core to a wide array of aryl and heteroaryl partners.[9][10]
This application note provides a comprehensive guide for researchers and drug development professionals on how to systematically explore the structure-activity relationships (SAR) of derivatives built upon the this compound core. We will detail protocols for synthesis, characterization, and biological evaluation, emphasizing the rationale behind each step to empower scientists to design and execute effective lead optimization campaigns.
Section 1: The SAR Exploration Workflow
A systematic SAR study follows a cyclical process of designing, synthesizing, and testing new molecules to build a qualitative and quantitative understanding of how specific structural changes impact biological activity.
Caption: The iterative workflow for a structure-activity relationship (SAR) study.
Section 2: Synthesis of a Focused Library via Suzuki-Miyaura Coupling
The boronic acid at the 4-position is the ideal handle for diversification. The following protocol describes a general method for coupling the core scaffold with various aryl or heteroaryl bromides.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Rationale: This protocol utilizes a palladium catalyst with a phosphine ligand (dppf) which is effective for cross-coupling reactions involving heteroaryl boronic acids.[9][10] A weak inorganic base like potassium carbonate is sufficient to facilitate the transmetalation step without degrading sensitive functional groups. A dioxane/water solvent system is commonly used to ensure solubility of both the organic and inorganic reagents.[10]
Materials:
-
This compound pinacol ester
-
Aryl or heteroaryl bromide of interest (1.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq)
-
Potassium Carbonate (K2CO3), anhydrous (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Nitrogen or Argon gas supply
-
Round-bottom flask with reflux condenser
Step-by-Step Methodology:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the this compound pinacol ester (1.2 eq), the chosen aryl/heteroaryl bromide (1.0 eq), and potassium carbonate (3.0 eq).
-
Inerting the Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon gas for 10-15 minutes. This is critical as the palladium catalyst is oxygen-sensitive.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl2 catalyst (0.03 eq). Then, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and allow the reaction to stir vigorously under the inert atmosphere.
-
Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-18 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Concentrate the organic phase in vacuo to yield the crude product.
-
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Section 3: Physicochemical and Biological Characterization
Accurate characterization is essential for building a reliable SAR model. This involves confirming the identity and purity of each synthesized analog before biological testing.
Protocol: Analytical Characterization
1. High-Performance Liquid Chromatography (HPLC):
-
Rationale: Reversed-phase HPLC is used to determine the purity of the final compounds. Boronic acids can be challenging to analyze due to potential on-column hydrolysis of the pinacol ester protecting group or poor retention of the free boronic acid.[11][12] Using a column with low silanol activity (e.g., Waters XTerra MS C18) and a mobile phase without strong acid modifiers can minimize this degradation.[12]
-
Method:
-
Column: C18, 2.1 x 50 mm, 3.5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Dissolve ~1 mg of compound in 1 mL of 50:50 Acetonitrile:Water.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure of the synthesized derivatives. ¹¹B NMR can also be a valuable tool for directly observing the boron center and confirming the presence of the boronic acid or its ester.[13]
-
Procedure: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). Acquire spectra and analyze the chemical shifts, coupling constants, and integration to verify the expected structure.
3. Mass Spectrometry (MS):
-
Rationale: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition of the new molecule.
-
Procedure: Analyze a dilute solution of the compound via electrospray ionization (ESI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
Section 4: Biological Evaluation - Connecting Structure to Function
The choice of biological assay is dictated by the project's therapeutic goal. Here, we provide protocols for a common enzyme inhibition assay and a cell-based antiproliferation assay.
Protocol: Serine Protease Inhibition Assay
Rationale: Boronic acids are well-established inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[5] This assay measures the ability of the synthesized compounds to inhibit this enzymatic activity.
Caption: Mechanism of serine protease inhibition by a boronic acid derivative.
Materials:
-
Serine protease of interest (e.g., Trypsin, Chymotrypsin)
-
Fluorogenic or chromogenic substrate specific to the enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)[14]
-
Test compounds dissolved in DMSO (10 mM stock)
-
96-well microplates (black plates for fluorescence)
-
Plate reader
Step-by-Step Methodology:
-
Compound Plating: Create a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each concentration into the wells of a 96-well plate. Include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
Enzyme Addition: Prepare a solution of the enzyme in assay buffer at a 2X final concentration. Add an appropriate volume (e.g., 50 µL) to each well.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Prepare a solution of the substrate in assay buffer at a 2X final concentration. Add an appropriate volume (e.g., 50 µL) to all wells to initiate the reaction.
-
Signal Detection: Immediately place the plate in a plate reader and measure the signal (absorbance or fluorescence) over time (kinetic read) or at a single endpoint after a fixed incubation period (e.g., 30 minutes).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Cell-Based Antiproliferation Assay
Rationale: Cell-based assays are critical for understanding a compound's effect in a more physiologically relevant context.[15][16] They provide insights into cell permeability, potential off-target effects, and overall cellular toxicity. This assay measures the ability of compounds to inhibit the growth of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
96-well clear-bottom, sterile cell culture plates
-
Multichannel pipette, incubator (37 °C, 5% CO2)
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count the cells. Dilute the cells in complete medium to a desired density (e.g., 5,000 cells/well) and dispense 100 µL into each well of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37 °C, 5% CO2 to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include DMSO-only vehicle controls.
-
Incubation: Return the plate to the incubator for 72 hours.
-
Viability Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's instructions (e.g., add 20 µL of Resazurin solution and incubate for 2-4 hours).
-
Signal Detection: Measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percent viability for each concentration relative to the vehicle control. Plot the results and determine the GI50 (concentration for 50% growth inhibition) value for each compound.
Section 5: Building the Structure-Activity Relationship
The data generated from biological testing is compiled into an SAR table. This allows for the direct comparison of structural modifications with their impact on potency and cellular activity.
Table 1: Illustrative SAR Data for this compound Derivatives
(Note: The following data is hypothetical and for illustrative purposes only.)
| Compound | R1 (at 3-NH₂) | R2 (at 5-position) | Enzyme IC50 (µM) | Cell GI50 (µM) |
| 1 | -H | -H | 1.5 | 12.8 |
| 2 | -COCH₃ (Amide) | -H | 15.2 | > 50 |
| 3 | -CH₃ | -H | 0.8 | 9.5 |
| 4 | -H | -Cl | 0.4 | 3.1 |
| 5 | -H | -OCH₃ | 5.6 | 25.0 |
Interpretation of SAR Trends:
-
Modification at 3-Amino (R1):
-
Causality: The free amine in compound 1 is important for activity. Acylating the amine to form an amide (compound 2 ) dramatically reduces potency, likely by removing a key hydrogen bond donor or introducing steric bulk that clashes with the target's binding pocket.
-
Insight: Small alkylation (compound 3 ) is tolerated and may slightly improve potency, perhaps by increasing lipophilicity.
-
-
Modification at 5-Position (R2):
-
Causality: The electronics of the pyridine ring play a significant role. Adding a small, electron-withdrawing chlorine atom (compound 4 ) enhances potency in both the enzyme and cell-based assays. This could be due to favorable interactions in the binding site or by modulating the pKa of the pyridine nitrogen.
-
Insight: Adding an electron-donating methoxy group (compound 5 ) is detrimental to activity, reinforcing the hypothesis that electron-withdrawing character at this position is preferred.
-
Conclusion and Future Directions
This application note has outlined a systematic workflow for exploring the SAR of this compound derivatives. By combining robust synthetic protocols like the Suzuki-Miyaura coupling with precise analytical characterization and relevant biological assays, researchers can efficiently generate high-quality data to guide drug discovery programs.
The illustrative SAR table highlights how even subtle modifications can lead to significant changes in biological activity. The key takeaways from this hypothetical study suggest that maintaining a free or small-alkylated 3-amino group and introducing electron-withdrawing substituents at the 5-position are promising avenues for enhancing potency. The next steps in a real-world project would involve synthesizing a broader matrix of analogs based on these initial findings and exploring other positions on the scaffold to build a more comprehensive SAR model and optimize for pharmacokinetic properties.
References
- Pipzine Chemicals. (n.d.). 3-Amino-2-Bromo-4-(trifluoromethyl)pyridine.
- Pipzine Chemicals. (n.d.). 3-Amino-2-fluoro-4-(trifluoromethyl)pyridine.
- Fujikawa, K., & Ishihara, A. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Unspecified Authors. (n.d.). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry (RSC Publishing).
- Dziubas, K., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. PMC - NIH.
- do Carmo, A. C. S., & de Souza, R. O. M. A. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
- Ossila. (n.d.). 4-Amino-2-(trifluoromethyl)pyridine | CAS 147149-98-2.
- ChemScene. (n.d.). Building blocks | Bioactive small molecules.
- Rovira, A. R. J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- Clemons, P. A., et al. (n.d.). Automated structure–activity relationship mining: connecting chemical structure to biological profiles. PMC - NIH.
- ResearchGate. (n.d.). Bioactive trifluoromethylated and boronic acid derivatives.
- ACS Publications. (n.d.). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry.
- Unspecified Authors. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.
- Cahill, K. S., et al. (n.d.). Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase. PMC - NIH.
- Unspecified Authors. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Unspecified Authors. (n.d.). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry.
- Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies.
- ResearchGate. (n.d.). Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to....
- ResearchGate. (n.d.). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress.
- ResearchGate. (n.d.). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Li, Y., et al. (n.d.). A review for cell-based screening methods in drug discovery. PMC - NIH.
- MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- ResearchGate. (n.d.). (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
- ACS Publications. (n.d.). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry.
- AWS. (n.d.). Discovery Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase Supporting Information.
- Unspecified Authors. (n.d.). The Significance of Boronic Acids in Drug Discovery and Medicinal Chemistry.
- RSC Publishing. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids.
- BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies.
- Sygnature Discovery. (n.d.). Cell Based Assays Development.
- Chemical Society Reviews (RSC Publishing). (2013). Selection of boron reagents for Suzuki–Miyaura coupling. DOI:10.1039/C3CS60197H.
- Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
- PMC - NIH. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
- de Gruyter. (n.d.). The crystal structure of 4-(trifluoromethyl)pyridine-2-carboxylic acid, C7H4F3NO2.
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid in High-Throughput Combinatorial Chemistry
Introduction: The Strategic Value of the Trifluoromethylpyridine Scaffold
In the landscape of modern drug discovery and agrochemical research, the trifluoromethylpyridine (TFMP) motif has emerged as a uniquely powerful fragment.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring profoundly alters the molecule's physicochemical properties.[3] This group's high electronegativity and lipophilicity can enhance metabolic stability, improve cell membrane penetration, and modulate pKa, thereby increasing binding affinity to biological targets.[4][5] Notable pharmaceuticals like the HIV reverse transcriptase inhibitor Efavirenz and the antidepressant Fluoxetine (Prozac) underscore the success of this strategy in medicinal chemistry.[6]
3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid is a specialized building block designed for efficient integration of this valuable scaffold into molecular libraries. Its structure is primed for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone of modern C-C bond formation due to its mild conditions and broad functional group tolerance.[7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of this reagent in combinatorial library synthesis, focusing on field-proven insights and robust experimental protocols.
Physicochemical Properties and Handling
Before delving into reaction protocols, it is crucial to understand the nature of the reagent. The presence of the electron-withdrawing -CF3 group, the coordinating amino group, and the pyridine nitrogen makes this boronic acid distinct from simple phenylboronic acids.
| Property | Value/Observation | Causality and Handling Insight |
| Appearance | Typically an off-white to pale yellow solid. | Color may vary slightly between batches; significant discoloration could indicate degradation. |
| Stability | Moderately stable. Prone to protodeboronation under acidic conditions or dehydration to form boroxines upon prolonged storage or heating. | Store under an inert atmosphere (Argon or Nitrogen) at low temperatures (2-8 °C). Use freshly opened material for best results. The formation of boroxines (cyclic anhydrides) can sometimes slow down the initial stages of the coupling reaction as the boroxine needs to hydrolyze back to the active boronic acid. |
| Solubility | Sparingly soluble in non-polar solvents. Soluble in polar aprotic solvents like Dioxane, DMF, and DMSO. | The amino and boronic acid groups confer polarity. For reaction setup, dissolve in the reaction solvent just before adding other reagents. Gentle warming can aid dissolution. |
Core Application: Suzuki-Miyaura Cross-Coupling for Library Synthesis
The primary application of this compound is the synthesis of 3-amino-4-aryl-2-(trifluoromethyl)pyridines. This reaction is a robust method for generating diverse libraries by varying the aryl or heteroaryl halide coupling partner.
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical for ensuring the efficient turnover of the palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expert Insight: Overcoming Challenges with Electron-Deficient Pyridines
The trifluoromethyl group makes the pyridine ring electron-deficient. This can present challenges not typically seen with simple arylboronic acids.
-
Slower Transmetalation: The electron-withdrawing nature of the ring can slow the transfer of the pyridine group from boron to palladium. To counteract this, a strong base (e.g., Cs2CO3 or K3PO4) is often required to form a more nucleophilic 'ate' complex.
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh3)4 can be effective, but for challenging couplings (e.g., with aryl chlorides), more electron-rich and sterically hindered phosphine ligands such as SPhos or XPhos, often used with a Pd(OAc)2 or Pd2(dba)3 precursor, can significantly improve yields by promoting the oxidative addition and reductive elimination steps.[8]
-
Competitive N-Arylation: The amino group on the pyridine ring can potentially undergo a competitive Buchwald-Hartwig amination reaction with the aryl halide. While this is generally less favorable than the Suzuki coupling under standard conditions, using bulky ligands on the palladium catalyst can sterically hinder this side reaction.
Experimental Protocols
The following protocols are designed as robust starting points for library synthesis. Optimization may be required depending on the specific aryl halide used.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is suitable for coupling with a range of aryl bromides and iodides.
Materials:
-
This compound
-
Aryl Halide (Bromide or Iodide)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH2Cl2 (Pd(dppf)Cl2)
-
Potassium Carbonate (K2CO3), finely ground
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Reaction vials (e.g., 2 mL microwave vials)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reagent Preparation: In a glovebox or under a stream of inert gas, add this compound (1.2 eq., e.g., 0.12 mmol, 24.9 mg) to a reaction vial.
-
Add Coupling Partner: Add the aryl halide (1.0 eq., e.g., 0.1 mmol).
-
Add Base and Catalyst: Add K2CO3 (3.0 eq., e.g., 0.3 mmol, 41.4 mg) and Pd(dppf)Cl2 (0.05 eq., e.g., 0.005 mmol, 4.1 mg).
-
Causality Note: A 3:1 ratio of base is used to ensure complete activation of the boronic acid and to neutralize the acid formed during the reaction. The 5 mol % catalyst loading is a good starting point to ensure efficient catalysis without excessive cost.
-
-
Seal and Add Solvents: Seal the vial with a crimp cap. Using a syringe, add anhydrous 1,4-dioxane (e.g., 1.0 mL) and degassed water (e.g., 0.25 mL). The solvent ratio (typically 4:1 to 5:1 dioxane:water) is critical; water helps to dissolve the base and facilitate the formation of the active boronate species.
-
Reaction: Place the vial in a preheated heating block or oil bath at 80-100 °C. Stir for 4-16 hours.
-
Self-Validation: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot. The disappearance of the limiting reagent (typically the aryl halide) indicates completion.
-
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (2 mL) and water (2 mL). Separate the organic layer. Wash the organic layer with brine (2 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: High-Throughput Library Synthesis Workflow
This workflow is designed for generating a library of compounds in a 96-well plate format.
Caption: Workflow for parallel synthesis of a trifluoromethylpyridine library.
Data and Expected Outcomes
While specific yield data for this compound is not widely published, data from structurally similar pyridine boronic acids can provide a baseline for expected outcomes. The following table summarizes results for the Suzuki-Miyaura coupling of various heteroaryltrifluoroborates, which are bench-stable precursors to boronic acids.[8]
| Heteroaryltrifluoroborate | Coupling Partner | Product | Yield (%) |
| 2-Fluoropyridin-3-yltrifluoroborate | 4-Bromobenzonitrile | 3-(4-Cyanophenyl)-2-fluoropyridine | 73 |
| 2-Fluoropyridin-3-yltrifluoroborate | 4-Chlorobenzonitrile | 3-(4-Cyanophenyl)-2-fluoropyridine | 49 |
| 6-Fluoropyridin-3-yltrifluoroborate | 4-Chlorobenzonitrile | 5-(4-Cyanophenyl)-2-fluoropyridine | 80 |
| 6-Fluoropyridin-3-yltrifluoroborate | 4-Bromobenzonitrile | 5-(4-Cyanophenyl)-2-fluoropyridine | 70 |
Analysis of Data:
-
The yields are generally good, indicating the robustness of the coupling for pyridine-based boronic acid derivatives.[8]
-
The reactivity can be influenced by the position of the boron moiety and the nature of the halide on the coupling partner (e.g., bromide vs. chloride).[8]
-
Researchers using this compound should expect yields in a similar range (50-85%), with electron-rich aryl halides generally providing higher yields than electron-poor ones.
Conclusion
This compound is a high-value building block for combinatorial chemistry, enabling the rapid generation of libraries containing the medicinally relevant trifluoromethylpyridine scaffold. A thorough understanding of the Suzuki-Miyaura reaction mechanism and the specific challenges posed by this electron-deficient substrate is essential for success. The protocols and insights provided in this guide offer a solid, field-tested foundation for researchers to leverage this powerful reagent in their drug discovery and development programs.
References
-
Wikipedia. Trifluoromethyl group. [Link]
-
Pipzine Chemicals (2026). 3-Amino-2-fluoro-4-(trifluoromethyl)pyridine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. [Link]
-
ACS Publications (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]
-
Pipzine Chemicals. 3-Amino-2-Bromo-4-(trifluoromethyl)pyridine | Reliable Supplier China. [Link]
-
MDPI (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. [Link]
-
ACS Publications (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
PubMed (2023). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
ACS Publications (2024). Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. Organic Letters. [Link]
-
PubMed Central (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Pharmaceutical Significance of 2-Amino-3-(trifluoromethyl)pyridine: A Key Building Block. [Link]
-
Arkivoc. Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]
-
PubMed Central. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
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- 3. 3-Amino-2-Bromo-4-(trifluoromethyl)pyridine | Reliable Supplier China | CAS 120808-10-4 | High Purity Chemical Product [pipzine-chem.com]
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- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Late-Stage Functionalization with 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Pyridines in Late-Stage Functionalization
In the landscape of modern drug discovery, the ability to rapidly generate and test a diverse range of molecular analogues is paramount. Late-stage functionalization (LSF) has emerged as a powerful strategy to achieve this, allowing for the modification of complex molecules at a late step in their synthesis.[1][2] This approach provides a direct path to novel chemical entities from advanced intermediates, bypassing the need for lengthy de novo syntheses.[3] Within the vast toolkit of LSF reactions, the Suzuki-Miyaura cross-coupling stands out for its reliability, mild reaction conditions, and broad functional group tolerance.[4][5]
This guide focuses on a particularly valuable building block for LSF: 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid . The trifluoromethylpyridine motif is a privileged scaffold in medicinal and agricultural chemistry, renowned for its ability to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties.[6][7] The trifluoromethyl group, a strong electron-withdrawing moiety, can significantly impact the acidity, basicity, and lipophilicity of a molecule, while the pyridine nitrogen offers a key point for hydrogen bonding interactions.[7] The strategic placement of an amino group further provides a handle for subsequent chemical modifications or can act as a crucial pharmacophoric element.
These application notes provide a comprehensive overview of the properties, handling, and application of this compound in late-stage functionalization via Suzuki-Miyaura cross-coupling. The protocols and insights presented herein are designed to empower researchers to effectively incorporate this versatile reagent into their drug discovery programs.
Physicochemical Properties and Handling
While specific data for this compound is not extensively published, we can infer its properties from closely related analogues such as 3-amino-2-fluoro-4-(trifluoromethyl)pyridine and other aminoboronic acids.
| Property | Inferred Characteristics | Handling and Storage Recommendations |
| Appearance | Likely a white to light yellow crystalline powder.[8] | Store in a tightly sealed container. |
| Stability | Expected to be relatively stable at room temperature.[8] However, boronic acids, in general, can be sensitive to moisture and air. Analogous aminoboronic acids are noted to be moisture-sensitive.[9] | Store in a cool, dry place, away from direct sunlight. For long-term storage, refrigeration under an inert atmosphere (e.g., nitrogen or argon) is recommended.[9] |
| Solubility | Likely soluble in common organic solvents such as ethanol and dichloromethane.[8] | Use anhydrous solvents for reactions to prevent decomposition of the boronic acid. |
Mechanistic Insights: The Suzuki-Miyaura Coupling of an Electron-Deficient Aminopyridine
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, our pyridine boronic acid) and an organic halide or triflate. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10]
The unique substitution pattern of this compound presents specific electronic considerations:
-
Electron-Deficient Pyridine Ring: The potent electron-withdrawing effect of the trifluoromethyl group and the inherent electron-deficient nature of the pyridine ring can render the C-B bond less nucleophilic. This can slow down the transmetalation step.
-
Amino Group: The electron-donating amino group can partially counteract the electron-withdrawing effects. However, it can also coordinate to the palladium center, potentially inhibiting the catalytic cycle.[2] Careful selection of ligands is crucial to mitigate this effect.
The choice of catalyst, ligand, base, and solvent is therefore critical to achieve efficient coupling with this substrate.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A General Guideline for Suzuki-Miyaura Coupling
The following protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of electron-deficient and amino-substituted heteroaryl boronic acids.[11][12] Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is highly recommended for each specific substrate.
Materials and Reagents:
-
This compound
-
Aryl or heteroaryl halide (bromide or iodide preferred)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene, often with water as a co-solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Protocol:
-
Reaction Setup: To a dry reaction vial or flask, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol% Pd(dppf)Cl₂), and the base (e.g., 2-3 equivalents of K₂CO₃).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add the anhydrous solvent(s) via syringe. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Decomposition of boronic acid- Catalyst inhibition by the amino group | - Use a fresh batch of catalyst.- Ensure anhydrous reaction conditions.- Screen different palladium catalysts and ligands (e.g., Buchwald-type ligands like SPhos).[10]- Consider N-protection of the amino group if inhibition is suspected. |
| Protodeboronation (loss of the boronic acid group) | - Presence of water or protic solvents- High reaction temperature | - Use rigorously dried solvents and reagents.- Lower the reaction temperature and extend the reaction time.- Consider using the corresponding boronic ester (e.g., pinacol ester) which can be more stable. |
| Formation of Side Products (e.g., homocoupling) | - Inefficient cross-coupling | - Optimize the stoichiometry of the reactants.- Screen different catalyst/ligand systems to favor the cross-coupling pathway. |
| Difficult Purification | - Co-elution of product with starting materials or byproducts | - Optimize the chromatographic conditions (solvent system, gradient).- Consider alternative purification methods such as preparative HPLC or crystallization. |
Case Studies and Applications: The Potential in Drug Discovery
While specific examples for this compound are emerging, the utility of closely related building blocks in medicinal chemistry is well-documented. For instance, various trifluoromethylpyridine-containing compounds are key components in agrochemicals and pharmaceuticals.[13][14] The 4-amino-2-(trifluoromethyl)pyridine core, for example, is found in naporafenib, a RAF inhibitor for cancer treatment.[15]
The application of this boronic acid in LSF allows for the rapid generation of analogues of lead compounds, enabling a thorough exploration of the structure-activity relationship (SAR). The introduction of the 3-amino-2-(trifluoromethyl)pyridinyl moiety can probe key interactions within a biological target and fine-tune the ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate.
Conclusion
This compound is a valuable reagent for the late-stage functionalization of complex molecules. Its unique electronic and structural features offer a powerful tool for medicinal chemists to introduce a privileged pharmacophore, thereby accelerating the drug discovery process. While the reactivity of this electron-deficient aminopyridine boronic acid requires careful optimization of reaction conditions, the potential rewards in terms of novel chemical space and improved drug-like properties are substantial. The protocols and insights provided in this guide serve as a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors.
References
-
Pipzine Chemicals. (2026, January 23). 3-Amino-2-fluoro-4-(trifluoromethyl)pyridine. [Link]
-
ACS Publications. (n.d.). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics. [Link]
-
ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(41), 7719–7722. [Link]
-
ResearchGate. (2025, August 6). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. [Link]
-
PubMed Central. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
-
PubMed Central. (n.d.). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. [Link]
-
ResearchGate. (2023, August 16). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
PubMed Central. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
PubMed Central. (2023, October 26). Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates. [Link]
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Semantic Scholar. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
ACS Publications. (2025, July 29). Late-Stage C–H Diversifications with Ambiphilic α-Bromoboronates: Versatile Access to Transformable meta-Boroalkyl Scaffolds. ACS Catalysis. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
National Institutes of Health. (2025, January 6). Late-stage installation and functionalization of alkyl pyridiniums: a general HTE amenable strategy to access diverse aryl alanine containing macrocyclic peptides. [Link]
-
Royal Society of Chemistry. (2025, June 25). Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. [Link]
-
ACS Publications. (n.d.). Late-Stage Functionalization of 1,2-Dihydro-1,2-azaborines via Regioselective Iridium-Catalyzed C–H Borylation: The Development of a New N,N-Bidentate Ligand Scaffold. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2025, August 9). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
-
ResearchGate. (2025, December 22). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
ACS Publications. (n.d.). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid
As a novel building block in drug discovery and organic synthesis, 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid presents a unique combination of chemical functionalities. Its structure, incorporating an aminopyridine, a trifluoromethyl group, and a boronic acid moiety, necessitates a comprehensive understanding of its potential hazards to ensure safe handling. This guide provides essential safety and logistical information, moving beyond a simple checklist to offer a scientifically grounded operational and disposal plan. Our goal is to empower researchers with the knowledge to work safely and effectively with this compound.
Hazard Analysis: A Triad of Functionality
The potential hazards of this compound are best understood by considering the toxicological profiles of its constituent parts: the aminopyridine core, the trifluoromethyl group, and the boronic acid functionality.
-
Aminopyridines: This class of compounds is known for its potential toxicity. Aminopyridines can be toxic if swallowed or absorbed through the skin.[1] They are also known to be irritants to the skin and eyes, with the potential to cause serious eye damage.[1][2][3] Inhalation may lead to respiratory irritation.[1][4][5] Systemic effects can include headache, dizziness, and nausea.[3][4][5]
-
Trifluoromethylated Pyridines: The presence of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of a molecule. However, upon thermal decomposition, trifluoromethylated compounds can release toxic and corrosive hydrogen fluoride (HF) gas and nitrogen oxides.[6]
-
Boronic Acids: While generally considered to have low inherent toxicity, boronic acids can cause irritation to the skin, eyes, and respiratory tract.[7][8] Some boronic acids may also have reproductive toxicity.[9]
Given this composite hazard profile, a cautious and well-defined handling protocol is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, with specifications to ensure adequate protection.
| Body Part | PPE Item | Specification | Rationale |
| Eyes/Face | Safety Goggles with Side Shields or a Face Shield | ANSI Z87.1 certified | Protects against splashes and dust. A face shield offers broader protection, especially when handling larger quantities.[10][11] |
| Hands | Nitrile Gloves | Chemically resistant, disposable | Provides a barrier against skin absorption.[12] Double-gloving is recommended when handling the solid or concentrated solutions. |
| Body | Laboratory Coat | Long-sleeved, properly fitted | Protects skin and personal clothing from contamination.[12] |
| Respiratory | NIOSH-approved Respirator (e.g., N95 or higher) | As needed, based on risk assessment | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is critical to minimizing exposure and ensuring the integrity of your experiment. The following protocol outlines the key steps for the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Don PPE: Before entering the laboratory, ensure all recommended PPE is worn correctly.
-
Work in a Fume Hood: All manipulations of the solid compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Prepare Spill Kit: Have a spill kit readily available that is appropriate for solid and liquid chemical spills. This should include absorbent materials, and bags for contaminated waste.
-
-
Handling:
-
Weighing: When weighing the solid, use a draft shield or a dedicated weighing enclosure within the fume hood to prevent the dispersal of fine particles.
-
Dissolution: Add the solid to the solvent slowly to avoid splashing.
-
Transfers: Use appropriate tools such as a spatula for solids and a pipette or syringe for solutions to ensure accurate and contained transfers.
-
-
Cleanup:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound. A suitable solvent such as acetone or ethanol can be used, followed by a wash with soap and water.
-
Waste Segregation: All waste, including contaminated gloves, paper towels, and pipette tips, should be collected in a designated, labeled hazardous waste container.
-
Disposal Plan: Responsible Stewardship
Proper disposal is a critical final step in the safe handling of any chemical.
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing the compound should also be collected in a designated, labeled hazardous waste container. Do not dispose of this chemical down the drain.[13]
-
Consult EH&S: Always follow your institution's Environmental Health and Safety (EH&S) guidelines for the disposal of chemical waste.[8] These guidelines will provide specific instructions for the proper disposal of this class of compound.
By adhering to these scientifically grounded procedures, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility in the laboratory.
References
- Jubilant Ingrevia Limited.
- Jubilant Ingrevia Limited.
- Pyridine-4-boronic acid - SAFETY D
- ECP Labchem.
- Centers for Disease Control and Prevention. 2-Aminopyridine - NIOSH Pocket Guide to Chemical Hazards.
- Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.
- Ossila. 4-Amino-2-(trifluoromethyl)
- Material Safety D
- ResearchGate.
- New Jersey Department of Health. HAZARD SUMMARY - 2-AMINOPYRIDINE.
- Lab Alley. How To Safely Dispose of Boric Acid.
- Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl)
- Sigma-Aldrich.
- Sigma-Aldrich. SAFETY DATA SHEET - 2-Amino-4-(trifluoromethyl)pyrimidine.
- Sigma-Aldrich.
- ChemicalBook. 2-Amino-4-(trifluoromethyl)
- Fisher Scientific. SAFETY DATA SHEET - (2-Methylpropyl)boronic acid.
- Interchim. Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.
- Cole-Parmer. Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%.
- Apollo Scientific. 2-Hydroxy-6-(trifluoromethyl)
- Interchim. Boronic acids : everything you need to know!.
- Cole-Parmer. Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%.
- Organic Chemistry Portal. Boronic acid synthesis by hydrolysis.
- Wiley Online Library.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
